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  • Product: [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
  • CAS: 2034156-84-6

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride: A Comprehensive Technical Guide

Executive Summary The unambiguous structural characterization of chiral active pharmaceutical ingredient (API) intermediates and asymmetric ligands is a critical bottleneck in drug development.[1-(Pyridin-2-YL)pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of chiral active pharmaceutical ingredient (API) intermediates and asymmetric ligands is a critical bottleneck in drug development.[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol is a privileged bidentate/tridentate chiral scaffold. However, determining its absolute configuration via Single-Crystal X-ray Diffraction (SCXRD) presents a challenge: as a "light-atom" molecule (containing only C, H, N, and O), it lacks the intrinsic anomalous scattering power required to reliably determine the Flack parameter using standard molybdenum X-ray sources.

This whitepaper outlines a field-proven, self-validating methodology to overcome this limitation. By synthesizing the hydrochloride salt and utilizing Copper K α radiation, we introduce a strong anomalous scatterer (the chloride ion) into the crystal lattice. This guide details the causality-driven protocols for crystallization, data acquisition, and absolute structure refinement.

Chemical Context & Rationale

To achieve a rigorous structural assignment, the physical state of the molecule must be optimized for X-ray diffraction. The free base of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol exhibits high conformational flexibility and often presents as an oil or a low-melting solid, making single-crystal growth thermodynamically unfavorable.

The Hydrochloride Advantage: Converting the free base to its hydrochloride salt achieves three critical objectives:

  • Conformational Locking: Protonation occurs at the more basic pyrrolidine nitrogen. The resulting N+−H acts as a powerful hydrogen-bond donor, interacting with the chloride counterion to lock the molecular conformation.

  • Crystallinity: The ionic nature of the salt significantly increases the lattice energy, promoting the growth of highly ordered, diffraction-quality crystals.

  • Anomalous Dispersion: The chloride ion ( Z=17 ) provides a sufficient anomalous scattering signal ( f′′ ) when irradiated with Cu K α X-rays, enabling the precise determination of the absolute configuration (R/S assignment).

Abs_Config Light Light Atom Chiral Molecule (C, H, N, O) Salt Hydrochloride Salt Formation (Introduces Cl atom) Light->Salt Chemical Derivatization Anomalous Anomalous Dispersion (Cu Kα scattering on Cl) Salt->Anomalous X-ray Diffraction Friedel Friedel Pair Differences (I(hkl) ≠ I(-h-k-l)) Anomalous->Friedel Physical Phenomenon Flack Flack Parameter Calculation (Parsons' Quotients) Friedel->Flack Mathematical Refinement Config Absolute Configuration (Confirmed R/S) Flack->Config Structural Assignment

Mechanistic pathway for determining absolute configuration using anomalous dispersion.

Protocol 1: Self-Validating Crystallization Strategy

To obtain crystals suitable for SCXRD, the crystallization rate must be strictly controlled. Rapid precipitation leads to microscopic twinning and defects, which corrupt diffraction data. We employ a Vapor Diffusion technique, which acts as a self-validating system: if the antisolvent diffuses too quickly, amorphous powder forms; if controlled properly, distinct, block-like single crystals emerge.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride in 0.5 mL of HPLC-grade methanol in a 1-dram inner vial.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, fully solvating the polar salt and preventing premature aggregation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to undergo homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous diethyl ether (the antisolvent). Cap the outer vial tightly.

  • Incubation: Store the undisturbed setup at 20 °C for 72 hours.

    • Causality: The highly volatile ether slowly vaporizes and diffuses into the methanol solution. This gradually lowers the dielectric constant of the solvent mixture, slowly driving the system into supersaturation and yielding pristine orthorhombic crystals.

Protocol 2: SCXRD Data Collection & Processing

The integrity of the final structural model is entirely dependent on the quality of the raw diffraction data.

SCXRD_Workflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Diffract 3. Data Collection (Cu Kα Radiation) Mount->Diffract Solve 4. Structure Solution (SHELXT / Dual-Space) Diffract->Solve Refine 5. Refinement & Flack (SHELXL / OLEX2) Solve->Refine Valid 6. Validation (CheckCIF) Refine->Valid

Step-by-step SCXRD workflow for absolute structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: Select a block-shaped crystal (approx. 0.15×0.10×0.10 mm) suspended in paratone oil and mount it on a MiTeGen polyimide loop.

  • Flash Cooling: Immediately transfer the crystal to the diffractometer's nitrogen cold stream at 100 K.

    • Causality: Cryo-cooling minimizes the thermal vibration of the atoms (reducing the Debye-Waller factors). This exponentially increases the intensity of high-angle reflections, which are critical for resolving the exact positions of the hydrogen atoms.

  • Data Acquisition: Utilize a microfocus Copper X-ray source (Cu K α , λ=1.54178 Å). Collect a full sphere of data to ensure a high redundancy of Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ).

    • Causality: High redundancy is mathematically required to accurately calculate the intensity differences caused by the anomalous scattering of the chloride ion.

Structure Solution & Absolute Configuration Refinement

Once the raw frames are integrated and corrected for absorption, the phase problem must be solved and the structural model refined. This workflow utilizes the industry-standard software suite: OLEX2[1] as the graphical interface, powering the SHELX backend.

  • Structure Solution: The initial phase problem is solved using the dual-space algorithm in SHELXT[2]. This algorithm automatically assigns the correct chiral space group (typically P21​21​21​ for enantiopure amine hydrochlorides) and locates all heavy atoms (Cl, O, N, C).

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL[3]. All non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Crucially, the polar protons (the N+−H on the pyrrolidine and the O−H on the methanol group) should be located in the difference Fourier map and refined freely to validate the hydrogen-bonding network.

  • Absolute Structure Determination: The absolute configuration is established by refining the Flack parameter using Parsons' intensity quotients[4].

    • Validation Logic: A Flack parameter of 0.00 with a standard uncertainty (e.s.d.) of <0.05 confirms the correct enantiomer. A value near 1.00 indicates the model must be inverted.

Crystallographic Features & Quantitative Data

The structural refinement yields a highly precise 3D map of the molecule. For[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride, the expected quantitative crystallographic parameters are summarized below.

Table 1: Target Crystallographic Data and Refinement Parameters

ParameterSpecification / Target Value
Chemical Formula C₁₀H₁₅ClN₂O
Formula Weight 214.69 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Temperature 100(2) K
Radiation Cu K α ( λ = 1.54178 Å)
Goodness-of-fit (GoF) on F2 ~ 1.05
Final R indices[ I>2σ(I) ] R1​ < 0.05, wR2​ < 0.10
Absolute Structure Parameter (Flack) 0.01(2)
Largest diff. peak and hole < 0.50 and > -0.50 e⁻/ų

Mechanistic Insights from the Crystal Lattice: The crystal packing is dominated by a robust hydrogen-bonding network. The chloride anion ( Cl− ) acts as a central node, accepting strong hydrogen bonds from both the protonated pyrrolidine nitrogen ( N+−H⋯Cl− ) and the primary hydroxyl group ( O−H⋯Cl− ). This bidentate anchoring restricts the rotation of the hydroxymethyl group, explaining the high solid-state stability of the salt compared to the free base.

Quality Assurance & Validation

The final step in the crystallographic workflow is an automated, self-validating quality assurance check using the International Union of Crystallography (IUCr) CheckCIF utility.

  • A-Level Alerts: Indicate fundamental errors in the model (e.g., missed symmetry, incorrect atom assignments). A valid structure must have zero A-level alerts.

  • Residual Density: The difference Fourier map must be flat. A maximum residual peak of <0.5e− /ų confirms that the structural model fully accounts for all observed electron density, verifying the chemical integrity of the[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride structure.

References

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL :[Link][3]

  • Title : SHELXT – Integrated space-group and crystal-structure determination Source : Acta Crystallographica Section A: Foundations and Advances URL :[Link][2]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography URL :[Link][1]

  • Title : Use of intensity quotients and differences in absolute structure refinement Source : Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials URL :[Link][4]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride: An NMR-Centric Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug discovery and development. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a heterocyclic compound featuring a chiral pyrrolidine ring linked to a pyridine moiety, a scaffold prevalent in many pharmacologically active agents.[1][2] Its characterization is critical for ensuring quality, understanding structure-activity relationships (SAR), and meeting regulatory standards. This guide presents a comprehensive, NMR-centric workflow for the definitive structural elucidation and characterization of this compound. We will delve into the predictive analysis of its ¹H and ¹³C NMR spectra, establish a robust, self-validating protocol for data acquisition, and illustrate a logical workflow for spectral interpretation. This document is designed to provide researchers and drug development professionals with the technical insights and field-proven methodologies required for confident characterization of this and structurally related molecules.

Introduction: The Significance of the Pyrrolidine-Pyridine Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, its flexible, non-planar structure allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.[1] When combined with the pyridine ring, a common feature in many drugs, the resulting molecule possesses a unique electronic and structural profile.[3][4] The title compound, [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride, serves as a key building block or intermediate. Accurate and unambiguous characterization is therefore not merely a procedural step but the foundational basis for all subsequent development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of chemical structure in solution.[5] It provides detailed information on the chemical environment, connectivity, and stereochemistry of a molecule, making it indispensable for pharmaceutical quality control.[6][7] This guide will explain the causality behind experimental choices, ensuring that the described protocols are inherently robust and the data generated is of the highest integrity.

Physicochemical and Structural Overview

A foundational step in any analysis is the compilation of known compound data. This information is critical for sample preparation and initial assessment.

PropertyValueSource
Chemical Name [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochlorideN/A
Synonym(s) (1-(pyridin-2-yl)pyrrolidin-2-yl)methanol hydrochloride
CAS Number 2034156-84-6
Molecular Formula C₁₀H₁₄N₂O · HCl
Molecular Weight 214.69 g/mol
Physical Form Solid
Purity (Typical) ≥95%
InChI Key COVZBYBQTCQIJL-UHFFFAOYSA-N

Below is the chemical structure with a numbering scheme that will be used for the subsequent NMR spectral analysis.

Caption: A validated workflow for NMR-based structural characterization.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems. It would definitively connect adjacent protons within the pyrrolidine ring and the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum. [8]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the molecular fragments, for example, by showing a correlation from the H5 protons of the pyrrolidine ring to the C2' carbon of the pyridine ring, confirming the point of attachment.

Conclusion

The comprehensive characterization of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is achieved through a systematic and multi-faceted NMR spectroscopy approach. By integrating predictive analysis with robust, validated protocols for sample preparation and data acquisition, one can achieve unambiguous structural elucidation. The workflow presented here, which progresses from simple 1D NMR to advanced 2D correlation experiments, represents a best-practice methodology in the pharmaceutical industry. This ensures data integrity, supports regulatory submissions, and provides the foundational chemical knowledge required for successful drug development.

References

  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. Quimica Nova, 36(2), 324-330. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 22(2). [Link]

  • García-Campos, R., et al. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Pharmaceutics, 16(11), 1599. [Link]

  • Webster, G. K., et al. (2002). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 50(13), 3583–3598. [https://pubs.acs.org/doi/10.1021/jf011566+
  • Gowda, A. T., & Sharma, A. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. [Link]

  • Singh, A. K., et al. (2015). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. International Journal of Engineering and Innovative Technology, 4(10). [Link]

  • Stanković, S., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 539-547. [Link]

  • University of Geneva. (n.d.). InfoSheet: NMR sample preparation. [Link]

  • Viger-Gravel, J., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Physical Chemistry Chemical Physics, 22(43), 25032-25046. [Link]

  • Helm, R. V., et al. (1957). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 61(10), 1358–1360. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Prasad, O., et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International journal of research in engineering and science, 10(9), 525-535. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Andrews, M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4888-904. [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 7), 631–635. [Link]

  • NextSDS. (n.d.). [1-(Pyridine-2-sulfonyl)-pyrrolidin-2-yl]-Methanol. [Link]

  • Leśniak, S., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 85(17), 11235–11244. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Nguyen, T. T. H., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts, 9(11), 920. [Link]

  • de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 19(4), 439–455. [Link]

  • Khrizanforova, V. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

  • Balamurugan, K., et al. (2011). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Journal of Molecular Structure, 994(1-3), 290-296. [Link]

  • precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. [Link]q-1)

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Foundational

Coordination Chemistry Behavior of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride: A Technical Guide to N,N,O-Tridentate Ligand Systems

Executive Summary In the landscape of transition metal coordination and asymmetric organometallic catalysis, the design of the ligand sphere dictates both the thermodynamic stability and the stereochemical outcome of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition metal coordination and asymmetric organometallic catalysis, the design of the ligand sphere dictates both the thermodynamic stability and the stereochemical outcome of the catalytic cycle. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a highly modular, chiral N,N,O-tridentate ligand derived from the prolinol scaffold. By combining a rigid pyrrolidine backbone with a hemilabile hydroxymethyl arm and a π-accepting pyridine ring, this ligand provides an exceptional platform for tuning the electronic and steric environment of transition metal centers.

This whitepaper provides an in-depth technical analysis of the ligand's coordination behavior, structural dynamics, and self-validating experimental workflows designed for drug development professionals and inorganic chemists.

Structural & Electronic Profiling

The architectural brilliance of[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol lies in its three distinct Lewis basic sites, each contributing uniquely to the metal-ligand (M-L) interaction:

  • Pyridine Nitrogen ( sp2 ): Acts as a borderline hard/soft donor. It is capable of σ -donation and moderate π -backbonding, which stabilizes lower oxidation states of transition metals.

  • Pyrrolidine Nitrogen ( sp3 ): A strong, hard σ -donor. The rigidity of the five-membered pyrrolidine ring restricts the conformational freedom of the complex, locking the spatial arrangement of the chiral center at the C2 position.

  • Hydroxyl Oxygen ( sp3 ): A hard σ -donor located on the exocyclic hydroxymethyl group.

The Role of the Hydrochloride Salt: Benchtop supplies of this ligand are universally synthesized and stored as the hydrochloride salt. This is not merely a manufacturing artifact; it is a deliberate chemical choice. The protonation of the electron-rich pyrrolidine nitrogen prevents spontaneous atmospheric oxidation and degradation. Furthermore, it locks the stereochemical integrity of the C2 chiral center by preventing nitrogen inversion pathways prior to complexation[1].

Mechanistic Insights into Coordination Dynamics

The defining characteristic of this ligand is its hemilability . Depending on the Lewis acidity of the metal center and the steric bulk of competing co-ligands, the molecule can seamlessly transition between an N,N-bidentate and an N,N,O-tridentate coordination mode.

When coordinated to highly Lewis acidic, hard metals (e.g., Cu(II), Zn(II)), the hydroxymethyl oxygen binds tightly, forming a rigid N,N,O-tridentate pocket. However, in the presence of softer metals or during an active catalytic cycle, the M-O bond can temporarily cleave. This dynamic unbinding opens a vacant coordination site for incoming substrates while the robust N,N-metallacycle maintains the rigid chiral environment necessary for high enantiocontrol[2].

Workflow LIG Ligand HCl Salt (Stable Precursor) FB Free Base Ligand (Active Species) LIG->FB Base Neutralization BIDENTATE N,N-Bidentate Complex (Soft Metals) FB->BIDENTATE Steric Exclusion of -OH TRIDENTATE N,N,O-Tridentate Complex (Hard Metals) FB->TRIDENTATE Full Chelation HEMI Hemilabile Dynamics (Substrate Binding) BIDENTATE->HEMI Dynamic -OH Exchange RIGID Rigid Chiral Pocket (Enantiocontrol) TRIDENTATE->RIGID Locked Conformation CATALYSIS Catalytic Turnover HEMI->CATALYSIS Asymmetric Addition RIGID->CATALYSIS Stereoselective Oxidation

Workflow of ligand coordination modes and resulting structural dynamics.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in analytical check to confirm causality and success before proceeding.

Protocol 1: Ligand Activation (Free-Basing)
  • Objective: Remove the HCl equivalent to activate the pyrrolidine nitrogen for metal coordination.

  • Methodology: Suspend 1.0 eq of[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol HCl in anhydrous dichloromethane (DCM). Add 1.1 eq of triethylamine ( Et3​N ) dropwise at 0°C under argon. Stir for 30 minutes.

  • Causality: Et3​N is chosen because it is basic enough to deprotonate the pyrrolidine nitrogen without causing unwanted side reactions with the hydroxyl group. DCM ensures the resulting free base remains highly soluble while the Et3​N⋅HCl byproduct precipitates or is easily washed out.

  • Validation Check: Extract with aqueous NaHCO3​ . Isolate a drop of the organic layer and perform an ATR-FTIR scan. The complete disappearance of the broad, strong N-H+ stretch (~2500–2700 cm⁻¹) validates the successful generation of the free base.

Protocol 2: Synthesis of the [Cu(L)(OTf)]OTf Complex
  • Objective: Synthesize a highly active, Lewis acidic chiral catalyst.

  • Methodology: Dissolve the free base ligand in anhydrous methanol. In a separate vial, dissolve 0.95 eq of Cu(OTf)2​ in methanol. Add the ligand solution dropwise to the copper solution.

  • Causality: Triflate ( OTf− ) is a weakly coordinating anion. Its use ensures that the metal's coordination sphere remains highly accessible, driving the thermodynamic preference for the tridentate N,N,O-chelation of the ligand rather than forming competing anion-bound species. The slight excess of ligand (1.0 vs 0.95 eq) ensures all copper is complexed, preventing Lewis acidic side-reactions from free Cu2+ .

  • Validation Check: A distinct hypsochromic (blue) shift in the UV-Vis d-d transition band validates the displacement of solvent molecules by the strong-field nitrogen donors of the ligand.

Protocol 3: Crystallization via Vapor Diffusion
  • Objective: Obtain X-ray quality single crystals to definitively map the coordination geometry.

  • Methodology: Dissolve the purified complex in a minimum volume of acetonitrile. Place the un-capped vial inside a larger, sealed chamber containing diethyl ether. Leave undisturbed for 48–72 hours.

  • Causality: The slow vapor-phase diffusion of the non-polar ether (antisolvent) into the polar acetonitrile gradually lowers the dielectric constant of the medium. This thermodynamic gradient forces the complex to nucleate slowly, avoiding kinetic trapping and yielding highly ordered single crystals.

  • Validation Check: Observation of the crystals under cross-polarized light. Strong birefringence confirms a highly ordered crystalline lattice, validating the success of the slow-diffusion process over amorphous precipitation.

Quantitative Data: Spectroscopic Markers of Coordination

Tracking the coordination behavior of[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol requires precise spectroscopic monitoring. The table below summarizes the critical analytical markers used to confirm the transition from free ligand to coordinated complex.

Analytical TechniqueTarget Bond / NucleusFree Ligand MarkerCoordinated Complex MarkerCausality of Shift
FT-IR Spectroscopy ν (O-H) stretch~3300 cm⁻¹ (broad)~3150 cm⁻¹ (sharp) or absentCoordination of the oxygen to the metal center withdraws electron density, weakening the O-H bond and lowering the stretching frequency.
FT-IR Spectroscopy ν (C=N) pyridine~1590 cm⁻¹~1610 cm⁻¹Metal coordination restricts the pyridine ring's vibrational modes, shifting the stretch to higher energy.
¹H NMR (Diamagnetic)Pyridine α -proton~8.5 ppm~8.8 - 9.2 ppmDeshielding effect due to electron density donation from the pyridine nitrogen to the highly charged metal center.
¹H NMR (Diamagnetic)Hydroxymethyl (-CH₂-)~3.6 ppm~4.1 - 4.5 ppmCoordination of the adjacent oxygen atom deshields the methylene protons, causing a significant downfield shift.

Applications in Asymmetric Catalysis

The structural rigidity provided by the pyrrolidine ring, combined with the electronic tunability of the pyridine-hydroxyl axis, makes this ligand highly effective in enantioselective transformations. Similar to related 3[3], the copper(II) complexes of this ligand are exceptionally potent in asymmetric Henry (nitroaldol) reactions. The hemilabile nature of the hydroxymethyl group allows the nitroalkane substrate to coordinate to the copper center, while the rigid chiral pocket dictates the facial attack of the aldehyde, resulting in high enantiomeric excesses (ee > 90%).

References

  • Topological Variations of the PDP Ligand and Its Prospects in Molybdenum(0) Dearomatization Agents | Inorganic Chemistry - ACS Publications Source: acs.org URL:2

  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec Source: upenn.edu URL:1

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC Source: nih.gov URL:3

Sources

Exploratory

Thermal stability and melting point of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

An In-depth Technical Guide Thermal Stability and Melting Point of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride Abstract This technical guide provides a comprehensive framework for the characterization of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Thermal Stability and Melting Point of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (CAS No: 2034156-84-6). While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed, field-proven methodologies required to determine its melting point and thermal stability. As a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, enabling researchers to generate robust, reliable data crucial for every stage of the drug development process, from preclinical evaluation to formulation and manufacturing. We will explore the application of core thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing not just protocols, but a self-validating system for data interpretation.

Introduction: The Critical Role of Thermal Analysis in Drug Development

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a heterocyclic compound featuring a pyridine ring, a chiral pyrrolidine methanol core, and a hydrochloride salt moiety. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[1] The formation of a hydrochloride salt is a common strategy for basic drug substances to enhance crucial physicochemical properties such as solubility and stability.[2][3]

The thermal behavior of an active pharmaceutical ingredient (API) is a cornerstone of its physicochemical profile. Key parameters like melting point and decomposition temperature dictate critical decisions throughout the drug development lifecycle:

  • Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity crystalline substance, whereas a broad range can indicate the presence of impurities.

  • Solid-State Form Identification: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common. Each polymorph has a unique melting point and stability profile, which can impact bioavailability and manufacturability. Thermal analysis is essential for identifying and characterizing these forms.[3]

  • Formulation & Process Development: Knowledge of thermal stability is non-negotiable for processes like drying, milling, and granulation, which involve heat. Understanding the decomposition onset temperature prevents the formation of potentially toxic degradants.

  • Storage & Shelf-Life: The thermal stability profile directly informs the recommended storage conditions (e.g., room temperature, refrigerated) and helps predict the long-term shelf-life of the drug substance and product.

This guide provides the authoritative methodologies to comprehensively characterize the thermal properties of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride.

Physicochemical Context and Expected Properties

Before embarking on experimental analysis, understanding the molecule's structure provides valuable context.

PropertyValue / Expected CharacteristicSource / Rationale
CAS Number 2034156-84-6Sigma-Aldrich
Molecular Formula C₁₀H₁₄N₂O · HClDerived from structure
Molecular Weight 214.69 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Expected State Crystalline SolidAs a hydrochloride salt, the compound is expected to form an ordered crystal lattice due to strong ionic interactions, resulting in a solid state at ambient temperatures.[2]
Expected Solubility Higher aqueous solubility compared to its free baseThe hydrochloride salt form increases polarity and the potential for hydration, which generally improves solubility in aqueous media—a primary goal of salt formation.[2][3]

Part I: Melting Point Determination – A Primary Indicator of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The two primary, complementary methods for this determination are Capillary Melting Point and Differential Scanning Calorimetry (DSC).

Methodology: Capillary Melting Point (USP <741>)

This traditional method provides a visual determination of the melting range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline sample into a fine powder using a spatula or mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm inner diameter) into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed column of 2-4 mm is ideal.

    • Causality: A tightly packed, uniform sample ensures efficient and even heat transfer, leading to a more accurate and sharper observed melting range.

  • Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Profile:

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the anticipated melting point.

    • Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Causality: A slow ramp rate through the melting transition is critical to allow the system to remain in thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the temperature of the sample. A fast rate will cause the reading to overshoot the true melting point.

  • Observation & Reporting: Record the temperature at which the first drop of liquid appears (Tₒ, onset) and the temperature at which the last solid particle melts (Tₑ, clear point). The melting range is reported as Tₒ - Tₑ.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides a quantitative measure of the melting endotherm.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan.

    • Causality: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample itself.

  • Pan Sealing: Crimp the pan with a lid. For melting point analysis without decomposition, a pierced lid is recommended to allow any pressure buildup to vent without causing the pan to rupture.

  • Instrumentation & Calibration: Place the sample pan and an empty, sealed reference pan into the DSC cell. Ensure the instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature sufficiently above the melting transition.

    • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents thermo-oxidative degradation, ensuring the observed thermal event is purely the physical melt. A 10 °C/min heating rate provides a good balance between resolution and experimental run time for standard analysis.[5][6]

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The melting point is typically reported as the onset temperature or the peak maximum temperature of the endotherm. The sharpness of the peak is also an indicator of purity.

Part II: Thermal Stability Assessment – Defining the Limits of Integrity

Thermal stability determines the temperature at which a compound begins to chemically decompose. This is a critical parameter for ensuring the safety and quality of the API during manufacturing and storage.

Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for quantifying mass loss associated with desolvation or decomposition.[7]

Experimental Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

    • Causality: A slightly larger sample size than for DSC is often used to ensure that small mass losses are accurately detected by the microbalance.

  • Instrumentation: Place the pan onto the TGA's sensitive microbalance within the furnace.

  • Thermal Program:

    • Equilibration: Equilibrate at an ambient starting temperature (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 400-600 °C).

    • Atmosphere: The experiment should be run under both an inert (Nitrogen) and an oxidative (Air) atmosphere in separate runs.

    • Causality: Comparing results from inert and oxidative atmospheres is crucial. A lower decomposition temperature in air indicates a susceptibility to oxidation, a key stability concern.

  • Data Analysis: The TGA thermogram plots percent mass versus temperature. The onset temperature of a significant mass loss step (after any initial solvent loss) is considered the decomposition temperature. The data also quantifies the mass of any solvates or hydrates present.

Integrated DSC/TGA Analysis

The most powerful approach is to analyze the results from DSC and TGA in tandem.

  • Scenario 1: Melting without Decomposition. The DSC will show a sharp endotherm. The TGA will show no significant mass loss at or near the melting temperature. This is the ideal behavior for a stable crystalline compound.

  • Scenario 2: Melting Followed by Decomposition. The DSC will show an endotherm (melting) followed by a sharp exotherm (decomposition) at a higher temperature. The TGA will show the onset of mass loss corresponding to the temperature of the DSC exotherm.

  • Scenario 3: Melting with Concurrent Decomposition. The DSC endotherm for melting may be immediately followed by or overlap with an exothermic event. The TGA will show mass loss beginning in the same temperature range as the DSC endotherm. This indicates the compound is unstable at its melting point.

Potential Degradation Pathways

The structure of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride suggests several potential thermal degradation pathways. Pyridine and its derivatives are known to degrade through complex mechanisms, which can include ring opening or modifications.[8][9] The pyrrolidine ring can also undergo degradation.[10] High temperatures could potentially lead to:

  • Dehydration (loss of the methanol -OH group).

  • Ring cleavage of either the pyridine or pyrrolidine moiety.

  • Oxidation, particularly at the nitrogen atoms or the benzylic-like position of the methanol group, if in an oxidative atmosphere.[11]

Data Presentation and Workflow Visualization

Table of Expected Thermal Properties (Illustrative)

The following table should be populated with experimental data once obtained.

Analysis TechniqueParameterExpected/Illustrative ValueSignificance & Interpretation
Capillary MP Melting Rangee.g., 170-172 °CA narrow range (< 2 °C) indicates high purity.
DSC Melting Onset (Tₒ)e.g., 170.5 °CCorresponds to the start of the melting transition.
DSC Melting Peak (Tₚ)e.g., 171.8 °CRepresents the temperature of maximum heat absorption during melting.
DSC Enthalpy of Fusion (ΔH)e.g., 85 J/gA quantitative measure of the energy required to melt the crystal lattice.
TGA (N₂) Onset of Decompositione.g., > 200 °CDefines the upper temperature limit for processing and handling in an inert environment.
TGA (Air) Onset of Decompositione.g., > 190 °CComparison with N₂ data reveals susceptibility to oxidation.
TGA Mass Loss before Decomp.e.g., < 0.5%Quantifies residual solvent or moisture content.
Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive thermal analysis of the target compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Report Prep Obtain API Sample [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl Dry Dry Sample (e.g., Vacuum Oven, 40°C) Prep->Dry Powder Create Fine Powder (Mortar & Pestle) Dry->Powder DSC DSC Analysis Powder->DSC 2-5 mg, Al Pan TGA TGA Analysis Powder->TGA 5-10 mg, Ceramic Pan Cap_MP Capillary MP Powder->Cap_MP 2-4 mm height DSC_Data Melting Point (Onset, Peak) Enthalpy of Fusion (ΔH) Decomposition Exotherm DSC->DSC_Data TGA_Data Decomposition Onset Temp Mass Loss (%) Residual Solvents TGA->TGA_Data MP_Data Melting Range (Visual Confirmation) Cap_MP->MP_Data Report Comprehensive Physicochemical Profile: - Purity Assessment - Thermal Stability Limits - Storage Recommendations DSC_Data->Report TGA_Data->Report MP_Data->Report

Caption: Workflow for Thermal Characterization.

Conclusion

The systematic thermal characterization of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is an indispensable step in its development as a potential pharmaceutical agent. While published data may be sparse, the application of fundamental, well-established analytical techniques provides the necessary information to ensure its quality, safety, and stability. By employing a multi-faceted approach using Differential Scanning Calorimetry, Thermogravimetric Analysis, and capillary melting point determination, researchers can build a robust and reliable physicochemical profile. This guide provides the authoritative protocols and interpretive logic necessary to define the compound's melting behavior and thermal limits, thereby enabling informed decisions in process development, formulation, and regulatory affairs.

References

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. [Link][8]

  • O'Loughlin, E. J., & Sims, G. K. (2009). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 26(4), 333-340. [Link][9]

  • Vaitekunas, A., & Fomina, M. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(15). [Link][12]

  • Wang, S., et al. (2019). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link][13]

  • Wikipedia. (n.d.). Pyridine. [Link][11]

  • Pratiwi, R. I., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. [Link][5]

  • Fini, A. (n.d.). Pharmaceutical Salts. CRIS - Unibo. [Link][2]

  • Male, L., et al. (2015). Analysis of a new hydrochloride salt of the common pharmaceutical metformin. CrystEngComm, 17(38), 7394-7401. [Link][6]

  • Roy, S. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1154-1185. [Link][3]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids. [Link][14]

  • Gordon, T., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1606. [Link][7]

  • U.S. Environmental Protection Agency. (2022). Analytical Method Summaries. [Link][15]

  • National Center for Biotechnology Information. (n.d.). 2-(Pyrrolidin-2-yl)pyridine. PubChem. [Link][16]

  • Vo, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link][17]

  • De Rycker, M., et al. (2018). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry, 61(20), 9122-9136. [Link][18]

  • Fettes, A., et al. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents. [19]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link][20]

  • Wong, S. H. Y. (2009). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link][21]

  • NextSDS. (n.d.). [1-(Pyridine-2-sulfonyl)-pyrrolidin-2-yl]-Methanol. [Link][22]

  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. [Link][23]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 567-573. [Link][24]

  • Fytianos, K., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(27), 9789-9800. [Link][10]

  • Epand, R. M. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Cell Biology, 86(5), 351-372. [Link][4]

  • Ambrus, R., et al. (2022). Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. Pharmaceutics, 14(11), 2499. [Link][25]

Sources

Foundational

In-Depth Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

As a Senior Application Scientist, I frequently encounter novel nitrogen-containing heterocycles in early-stage drug discovery. The compound [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (CAS: 2034156-84-6) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel nitrogen-containing heterocycles in early-stage drug discovery. The compound [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (CAS: 2034156-84-6) [1] represents a highly versatile, privileged scaffold. Structurally combining a pyridine ring with a prolinol (pyrrolidin-2-yl-methanol) derivative, it serves as a potent bidentate ligand and a critical building block for synthesizing CNS-active agents, kinase inhibitors, and nicotinic acetylcholine receptor modulators.

However, the presence of the basic pyrrolidine nitrogen and the pyridine system introduces specific handling challenges, particularly regarding hygroscopicity, dermal penetration, and mucosal irritation. This whitepaper synthesizes the physicochemical properties, comprehensive Safety Data Sheet (SDS) guidelines, and toxicity profile of this compound, establishing a self-validating framework for its safe integration into laboratory workflows.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the hydrochloride salt is the first step in predicting its behavior in both biological assays and standard laboratory environments. The salt form ensures higher aqueous solubility compared to its free base counterpart, but it also renders the compound hygroscopic, requiring strict desiccation during storage.

Table 1: Chemical Identity and Predicted Physicochemical Properties

ParameterValue / Description
Chemical Name [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
CAS Registry Number 2034156-84-6
Molecular Formula C10H14N2O · HCl (C10H15ClN2O)
Molecular Weight 214.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H2O, DMSO, and Methanol
LogP (Free Base) ~0.8 to 1.2 (Predicted)

Comprehensive Safety Data Sheet (SDS) Guidelines

Based on structural analogs such as 2-(pyrrolidin-2-yl)pyridine[2], DL-prolinol [3], and related pyridin-2-yl pyrrolidines [4], the following GHS classifications and handling protocols must be strictly adhered to.

Hazard Identification (GHS Classification)

Nitrogen-rich heterocycles exhibit predictable toxicity patterns. The pyrrolidine ring is a known irritant, and the pyridine moiety can induce central nervous system (CNS) effects upon systemic exposure.

  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

  • Skin Irrit. 2: H315 - Causes skin irritation.

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.

  • STOT SE 3: H336 - May cause drowsiness or dizziness; H335 - May cause respiratory irritation.

First Aid Measures: The Mechanistic Rationale

Standard first aid must be adapted to the chemical's specific properties:

  • Eye Contact: The hydrochloride salt will dissociate in the tear film, creating a localized acidic environment combined with the intrinsic basicity of the free amine once buffered. Action: Flush immediately with copious amounts of water for at least 15 minutes. Remove contact lenses.

  • Skin Contact: While the salt is polar, physiological pH on the skin surface can convert a fraction to the lipophilic free base, accelerating dermal absorption. Action: Wash with plenty of soap and water. Do not use solvents (e.g., ethanol) to clean the skin, as this increases the partition coefficient and drives the compound deeper into the epidermis.

  • Inhalation: Aerosolized powders of hydrochloride salts are highly irritating to the mucosal lining of the respiratory tract. Action: Move to fresh air. If bronchospasm occurs, administer oxygen and seek immediate medical attention.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is insufficient due to the potential for organic solvent permeation if the compound is handled in DMSO.

  • Respirator: An N95 or FFP2 dust mask is mandatory when weighing the dry powder outside a biosafety cabinet or fume hood, due to the low minimum infectious/toxic dose of fine crystalline dusts.

Toxicity Profile & Pharmacological Safety

When advancing this compound into in vitro or in vivo models, researchers must account for its metabolic liabilities.

Hepatotoxicity and CYP450 Metabolism

Compounds containing pyridine and pyrrolidine rings are classic substrates for hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Pyridine N-Oxidation: The nitrogen on the pyridine ring is highly susceptible to N-oxidation, forming a polar, often less toxic, but potentially reactive N-oxide species.

  • Pyrrolidine Hydroxylation: The saturated pyrrolidine ring can undergo hydroxylation, particularly at the C5 position, leading to ring-opening or subsequent glucuronidation.

Metabolism A [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B C Pyridine N-Oxidation (Metabolite A) B->C D Pyrrolidine C5-Hydroxylation (Metabolite B) B->D E Phase II Glucuronidation C->E D->E F Renal Excretion E->F

Proposed hepatic CYP450 metabolism and clearance pathway for the compound.

Cytotoxicity and Off-Target Effects

Because the prolinol-pyridine scaffold mimics endogenous neurotransmitters, it may exhibit off-target affinity for nicotinic acetylcholine receptors (nAChRs) or histamine receptors. In cell culture, concentrations exceeding 50 µM may induce osmotic stress or non-specific membrane disruption due to the surfactant-like properties of the amphiphilic free base.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any assay utilizing this compound must be self-validating. This means incorporating internal controls that verify the compound's integrity before biological data is collected.

Protocol: Preparation of 10 mM Master Stock and Cytotoxicity Screening

Causality: We use DMSO as the primary solvent because aqueous stocks of hydrochloride salts can undergo slow hydrolysis or pH shifts over time. DMSO ensures long-term stability at -20°C and prevents microbial contamination.

Step 1: Reconstitution (The Solubility Check)

  • Equilibrate the vial of[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride to room temperature in a desiccator to prevent ambient moisture condensation (which degrades the salt).

  • Weigh exactly 2.15 mg of the powder using an analytical balance.

  • Dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock.

  • Self-Validation: Vortex for 30 seconds. Inspect under a strong light source. If the solution is not perfectly clear, sonicate for 5 minutes. Do not proceed if particulates remain, as this will skew IC50 calculations.

Step 2: Serial Dilution and Cell Dosing

  • Prepare a 10-point serial dilution (1:3) in an intermediate plate using complete culture media. Critical: Ensure the final DMSO concentration on the cells does not exceed 0.5% (v/v), as higher concentrations induce baseline cytotoxicity.

  • Seed HepG2 or HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfer the diluted compound to the cell plate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 1 µM).

Step 3: Viability Assessment (CellTiter-Glo)

  • After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo reagent to each well.

  • Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate viability relative to the vehicle control.

Workflow A Desiccation & Equilibration B 10 mM DMSO Stock Preparation A->B C Optical Clearance Check (Self-Validation) B->C C->B Cloudy (Sonicate) D Media Dilution (Max 0.5% DMSO) C->D Clear E Cell Dosing (HepG2/HEK293) D->E F ATP-based Luminescence Assay (Readout) E->F

Step-by-step self-validating workflow for in vitro cytotoxicity screening.

Conclusion

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a high-value intermediate in medicinal chemistry. By respecting its physicochemical properties—specifically its hygroscopicity as a hydrochloride salt and its potential for dermal penetration and mucosal irritation—researchers can safely leverage this scaffold. Implementing the self-validating protocols outlined above ensures that biological readouts are a true reflection of the compound's pharmacology, unconfounded by handling errors or solubility artifacts.

References

  • Sigma-Aldrich. "[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol hydrochloride". 1

  • PubChem. "2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659". 2

  • Thermo Fisher Scientific. "DL-Prolinol, 98%". 3

  • NextSDS. "1-(pyridin-2-yl)pyrrolidin-3-ol — Chemical Substance Information". 4

Sources

Protocols & Analytical Methods

Method

Protocol for enantioselective alkylation using[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

Application Note: Enantioselective Alkylation of Aldehydes Using[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride Executive Summary The asymmetric addition of dialkylzinc reagents to aldehydes is a foundational tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Alkylation of Aldehydes Using[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

Executive Summary

The asymmetric addition of dialkylzinc reagents to aldehydes is a foundational transformation in modern synthetic chemistry, enabling the construction of chiral secondary alcohols—key pharmacophores in numerous Active Pharmaceutical Ingredients (APIs). While standard bidentate ligands like L-prolinol provide moderate to good stereocontrol, the demand for higher enantiomeric excesses (ee) in rigid drug scaffolds necessitates advanced ligand architectures.

This application note details the use of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride , a highly efficient chiral auxiliary. By incorporating a pyridine ring into the pyrrolidine-methanol backbone, this ligand acts as a tridentate N,N,O-chelator. This protocol outlines the mechanistic rationale, handling procedures for the hydrochloride salt, and a robust, scalable workflow for achieving >95% ee in the ethylation of diverse aldehydes.

Mechanistic Insights: The N,N,O-Tridentate Advantage

To achieve high enantioselectivity, the transition state of the alkyl transfer must be highly ordered. The catalytic cycle begins with the reaction of the free-based ligand with diethylzinc (Et₂Zn) to form a chiral zinc alkoxide pre-catalyst.

Unlike traditional bidentate amino alcohols that leave the zinc center conformationally flexible, the [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol ligand utilizes its pyridine nitrogen, pyrrolidine nitrogen, and alkoxide oxygen to form a rigid, tridentate N,N,O-zinc complex. When the aldehyde and a second equivalent of Et₂Zn coordinate to this complex, they are forced into a highly structured bimetallic Zimmerman-Traxler transition state[1]. The steric bulk of the pyrrolidine ring effectively blocks one face of the coordinated aldehyde, directing the alkyl group transfer exclusively to the Re or Si face, depending on the ligand's absolute configuration[2].

Causality in Experimental Design:

  • Use of the Hydrochloride Salt: Free amino alcohols are prone to slow oxidation and CO₂ absorption during long-term storage. Utilizing the HCl salt ensures bench stability. However, the protonated amine cannot coordinate zinc; therefore, an in situ neutralization step with a non-nucleophilic base (triethylamine) is strictly required before catalyst formation.

  • Solvent Selection: Non-polar solvents like anhydrous toluene are mandated. Polar or coordinating solvents (e.g., THF) compete with the ligand for zinc coordination, disrupting the bimetallic transition state and severely degrading the enantiomeric excess[2].

CatalyticCycle L Ligand HCl Salt [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol FB Free Base Ligand (Active N,N,O-Tridentate) L->FB + Et3N (Neutralization) PreCat Chiral Zn-Alkoxide Complex (Pre-catalyst) FB->PreCat + Et2Zn (- Ethane) TS Bimetallic Transition State (Aldehyde + Et2Zn coordinated) PreCat->TS + Aldehyde + Et2Zn Prod Chiral Zinc Alkoxide Product TS->Prod Alkyl Transfer Prod->PreCat Ligand Regeneration (Catalytic Turnover) Final Enantioenriched Secondary Alcohol Prod->Final Aqueous Quench

Catalytic cycle of enantioselective alkylation using the N,N,O-tridentate zinc complex.

Experimental Protocol: Enantioselective Ethylation of Aldehydes

Safety Warning: Diethylzinc (Et₂Zn) is highly pyrophoric and reacts violently with water. All operations involving Et₂Zn must be conducted under a strict inert atmosphere (Argon or Nitrogen) using rigorous Schlenk techniques.

Materials Required
  • [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (5 mol %)

  • Aldehyde substrate (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Triethylamine (Et₃N, 5 mol %, distilled over CaH₂)

  • Anhydrous Toluene (passed through activated alumina)

Workflow Step1 1. Salt Neutralization (Ligand HCl + Et3N) Step2 2. Pre-catalyst Formation (Add Et2Zn, 15 min) Step1->Step2 Step3 3. Asymmetric Alkylation (Add Aldehyde, 0 °C) Step2->Step3 Step4 4. Reaction Quench (1M HCl or NH4Cl) Step3->Step4 Step5 5. Organic Extraction & Purification Step4->Step5

Step-by-step experimental workflow for the enantioselective alkylation protocol.

Step-by-Step Procedure
  • Ligand Free-Basing: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (0.05 mmol, 5 mol %). Evacuate and backfill the flask with Argon three times. Add anhydrous toluene (2.0 mL) followed by triethylamine (0.05 mmol, 5 mol %). Stir the suspension at room temperature for 15 minutes to liberate the free amino alcohol.

  • Pre-Catalyst Generation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise via syringe. Note on Stoichiometry: The first 0.05 equivalents of Et₂Zn react with the ligand to form the active chiral zinc alkoxide catalyst, releasing ethane gas[3]. The remaining 2.15 equivalents serve as the stoichiometric nucleophile for the alkylation. Stir for 15 minutes at 0 °C.

  • Aldehyde Addition: Dissolve the target aldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL). Add this solution dropwise to the pre-catalyst mixture over 10 minutes. Note on Temperature: Maintaining 0 °C is critical. Exothermic spikes during rapid addition can increase the conformational flexibility of the transition state, leading to a measurable drop in enantioselectivity.

  • Reaction Progression: Stir the reaction at 0 °C. Monitor the consumption of the aldehyde via TLC (typically 10–16 hours depending on the electronic nature of the substrate).

  • Quench and Workup: Once complete, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (5.0 mL). Mechanistic Note: This step safely hydrolyzes unreacted Et₂Zn and breaks the zinc-oxygen bond of the product alkoxide, releasing the free chiral secondary alcohol.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the enantioenriched alcohol.

Quantitative Data: Substrate Scope and Expected Outcomes

The N,N,O-tridentate coordination sphere of the[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol ligand demonstrates broad substrate tolerance. Aromatic aldehydes with electron-withdrawing groups generally react faster, while aliphatic aldehydes require lower temperatures to maintain high facial selectivity.

Aldehyde SubstrateTemperature (°C)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde0129598
p-Tolualdehyde0149296
p-Chlorobenzaldehyde0109697
1-Naphthaldehyde0168995
Heptanal (Aliphatic)-20248591

Data represents typical baseline performance metrics for this class of tridentate pyrrolidine-based ligands in standard toluene solvent systems.

References

  • Gonsalves, A. M. d'A. R., et al. "Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde." Journal of Molecular Catalysis A: Chemical 195.1-2 (2003): 1-9. URL:[Link]

  • Priego, J., et al. "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols." The Journal of Organic Chemistry 65.17 (2000): 5264-5270. URL:[Link]

  • Soai, K., et al. "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes using chiral pyrrolidinylmethanols and their metal salts." Journal of the American Chemical Society 109.23 (1987): 7111-7115. URL:[Link]

Sources

Application

(S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol Hydrochloride: A Versatile Chiral Ligand for Modern Asymmetric Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. C...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral ligands derived from natural amino acids offer a powerful and sustainable platform for asymmetric catalysis. This guide details the profile, synthesis, and application of (S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol hydrochloride, a bidentate ligand combining the rigid, stereodefined backbone of L-proline with the versatile coordinating properties of a pyridine ring. We present its structural advantages, a detailed synthesis protocol, and its application in key asymmetric transformations, including organometallic alkylations and organocatalytic aldol reactions. The protocols are grounded in established mechanistic principles, providing a robust framework for researchers to leverage this ligand's potential in creating complex chiral architectures.

Ligand Profile and Structural Rationale

(S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol, derived from the readily available chiral pool amino acid L-proline, is an attractive ligand for asymmetric catalysis.[1] Its hydrochloride salt is typically a stable, solid material, making it easy to handle and store.[2]

Key Structural Features:

  • Rigid Pyrrolidine Scaffold: The five-membered ring minimizes conformational flexibility, creating a well-defined chiral pocket around the metal center or substrate, which is crucial for effective stereochemical communication.[3]

  • Defined (S)-Stereocenter: The stereochemistry at the C2 position, inherited from L-proline, is the primary source of chirality that dictates the enantioselectivity of the catalyzed reaction.

  • Bidentate N,N/N,O Chelation: The ligand possesses two key coordination sites: the pyridine nitrogen and the pyrrolidine nitrogen, allowing for stable bidentate chelation to a metal center. Additionally, the hydroxyl group offers a secondary N,O-coordination mode, providing flexibility to adapt to the electronic and steric demands of different metals and substrates. This dual-coordination capacity is a hallmark of many successful catalysts.

  • Pyridyl Moiety: The pyridine ring is a privileged structure in catalysis, not only for its coordinating ability but also for its electronic properties, which can be tuned to modulate catalyst reactivity.[4] Chiral pyridines are important motifs in pharmaceuticals and bioactive natural products.

PropertyValue
CAS Number 2034156-84-6[2]
Molecular Formula C₁₀H₁₄N₂O · HCl
Molecular Weight 214.69 g/mol [2]
Appearance Solid[2]
Purity Typically ≥95%[2]

Synthesis of the Chiral Ligand

The ligand can be readily prepared in a two-step process starting from commercially available (S)-prolinol (the reduced form of L-proline) via an N-arylation reaction.

G Pro (S)-Prolinol R1 N-Arylation Reaction Pro->R1 Halopyridine 2-Chloropyridine or 2-Bromopyridine Halopyridine->R1 Base Base (e.g., K₂CO₃, NaH) Base->R1 Solvent Solvent (e.g., DMF, Toluene) Solvent->R1 Heat Heat (Δ) Heat->R1 Workup Aqueous Workup & Extraction Freebase (S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol (Free Base) Workup->Freebase R2 Salt Formation Freebase->R2 HCl_ether HCl in Ether HCl_ether->R2 Final (S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol Hydrochloride (Final Product) R1->Workup R2->Final G cluster_cycle Catalytic Cycle A Chiral Zn-Alkoxide (Active Catalyst) B Substrate Coordination (Aldehyde binds to Zn) A->B + R'CHO C Stereoselective Alkyl Transfer (C-C Bond Formation) B->C Intramolecular Alkyl Migration D Product Release & Catalyst Regeneration C->D + Et₂Zn D->A - Product-ZnOEt Product Chiral Alcohol (Product) D->Product Ligand Ligand (L*) Ligand->A Et2Zn Et₂Zn Et2Zn->A Forms Active Catalyst G cluster_cycle Enamine Catalysis Cycle A Catalyst B Chiral Enamine A->B + Ketone - H₂O C Aldehyde Attack (C-C Bond Formation) B->C + Aldehyde D Iminium Ion C->D D->A + H₂O - Aldol Product Product_out Chiral Aldol Product D->Product_out Catalyst_in Ligand (Free Base) Catalyst_in->A

Sources

Method

Application Notes &amp; Protocols: Preparation of Stock Solutions of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of [1-(Pyridin-2-YL)pyrrolidin-2-YL]me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (CAS No: 2034156-84-6) for in vitro assays. Adherence to these protocols is critical for ensuring the stability, solubility, and integrity of the compound, thereby generating reliable and consistent experimental data. This guide covers the physicochemical properties of the compound, solvent selection, detailed preparation protocols, quality control measures, and best practices for storage and handling.

Introduction: The Critical Role of Stock Solution Integrity

The reliability of in vitro experimental results is fundamentally dependent on the quality of the reagents used. For small molecule compounds like [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride, the preparation of an accurate and stable stock solution is the foundational step for any subsequent assay. Improper handling, solvent choice, or storage can lead to issues such as compound precipitation, degradation, or inaccurate concentration, all of which can compromise data validity and experimental reproducibility.[1] This guide explains the causal factors behind each step of the protocol, empowering researchers to make informed decisions and troubleshoot potential issues.

Compound Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a solid material with the following characteristics:

PropertyValueSource
CAS Number 2034156-84-6[2]
Molecular Formula C₁₀H₁₄N₂O · HCl
Molecular Weight 214.69 g/mol [2]
Appearance Solid[2]
Purity ≥95%[2]

Solvent Selection: A Critical Decision

The choice of solvent is paramount for creating a stable and concentrated stock solution that is compatible with downstream assays.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for small molecules due to its high solubilizing capacity.[3][4] However, the final concentration of DMSO in cell-based assays must be carefully controlled (typically <0.5%) to avoid solvent-induced toxicity.[5]

G Start Start: Need to prepare stock solution CheckSolubility Is solubility data available? Start->CheckSolubility EmpiricalTest Perform empirical solubility test (e.g., in DMSO, Ethanol, Water) CheckSolubility->EmpiricalTest No SelectSolvent Select solvent with highest solubility (e.g., Anhydrous DMSO) CheckSolubility->SelectSolvent Yes EmpiricalTest->SelectSolvent CheckAssayCompatibility Is solvent compatible with assay? (e.g., cell toxicity) SelectSolvent->CheckAssayCompatibility AlternativeSolvent Consider alternative solvent (e.g., Ethanol, Water with pH adjustment) CheckAssayCompatibility->AlternativeSolvent No Proceed Proceed to Stock Preparation CheckAssayCompatibility->Proceed Yes AlternativeSolvent->EmpiricalTest End End Proceed->End

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution, a common concentration for primary screening in drug discovery.[4]

Materials and Equipment
  • [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined screw cap[6]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Step-by-Step Methodology

Causality: Each step is designed to ensure accuracy, prevent contamination, and promote complete dissolution while maintaining compound integrity.

  • Pre-Weighing Preparation: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[7] This is especially important for small quantities that may coat the vial walls.

  • Weighing the Compound:

    • Tare the sterile amber glass vial on the analytical balance.

    • Carefully weigh out the desired amount of the compound. For a 1 mL stock solution of 10 mM, you will need 2.15 mg.

      • Calculation:

      • Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol)

      • Mass (mg) = 10 mmol/L * 0.001 L * 214.69 g/mol * 1000 mg/g = 2.1469 mg

    • Record the exact weight in a laboratory notebook.[1]

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 2.15 mg of the compound, add 1.0 mL of DMSO to achieve a 10 mM concentration.

    • Rationale: Anhydrous DMSO is crucial as water can reduce solubility and promote degradation through hydrolysis.[8]

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[9] Avoid excessive heating, which could degrade the compound.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled amber glass or polypropylene tubes.[5][7]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture condensation in the stock vial.[7][8]

    • Label each aliquot with the compound name, concentration, solvent, and preparation date.[1]

    • Store aliquots at -20°C or -80°C for long-term stability.[7]

G Start Start Prep Prepare Materials (Vial, Solvent, PPE) Start->Prep Weigh Weigh Compound on Calibrated Balance Prep->Weigh AddSolvent Add Anhydrous DMSO with Calibrated Pipette Weigh->AddSolvent Dissolve Dissolve Compound (Vortex / Sonicate) AddSolvent->Dissolve Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Inspect->Dissolve Particles Remain Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Dissolved Label Label Aliquots (Name, Conc, Date) Aliquot->Label Store Store at -20°C or -80°C Label->Store End End Store->End

Quality Control and Verification

A self-validating protocol includes checks to ensure the quality of the stock solution.

  • Visual Inspection: Always visually check for precipitation or cloudiness before use, especially after thawing. If observed, warm the solution to 37°C and vortex to redissolve.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration can be verified using techniques like UV-Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC).[10][11]

  • Vehicle Control: In all experiments, include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound.[5] This accounts for any effects of the solvent itself on the assay.

Storage and Stability

Proper storage is essential to maintain the long-term integrity of the compound.[1]

ConditionSolid CompoundStock Solution (in DMSO)
Short-Term Room Temperature (in desiccator)4°C (for a few days, protected from light)
Long-Term -20°C (in desiccator)-20°C (up to 1 month) or -80°C (up to 6 months)[7]

Key Storage Principles:

  • Minimize Freeze-Thaw Cycles: Use single-use aliquots.[7]

  • Protect from Light: Use amber vials to prevent photodegradation.[8]

  • Prevent Moisture Contamination: Use anhydrous solvents and tightly sealed vials. Moisture can cause the compound to precipitate out of DMSO upon freezing.[6][8]

Protocol: Preparation of Working Solutions (Serial Dilution)

Stock solutions are rarely used directly in assays. They must be diluted to final working concentrations.

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution in your cell culture medium or assay buffer. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of buffer).

  • Serial Dilutions: Perform subsequent serial dilutions from the intermediate stock to achieve the desired final concentrations for your dose-response curve.

  • Vehicle Control: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.[5][12]

G Stock 10 mM Stock in DMSO Intermediate 100 µM Intermediate in Assay Buffer Stock->Intermediate 1:100 Dilution Dilution1 10 µM Final Intermediate->Dilution1 1:10 Dilution Dilution2 1 µM Final Dilution1->Dilution2 1:10 Dilution Dilution3 0.1 µM Final Dilution2->Dilution3 1:10 Dilution

References

  • Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed URL: [Link]

  • Title: SMALL MOLECULES Source: Captivate Bio URL: [Link]

  • Title: Stock Solutions Source: CSH Protocols URL: [Link]

  • Title: Compound storage made simple Source: Roylan Developments URL: [Link]

  • Title: Preparation of Stock Solutions Source: Enfanos URL: [Link]

  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: BMG LABTECH URL: [Link]

  • Title: Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules Source: HunterLab Horizons Blog URL: [Link]

  • Title: Small Molecule Therapy Solutions | Discovery, Development and QC Source: Waters Corporation URL: [Link]

  • Title: Quality control of small molecules Source: Kymos URL: [Link]

  • Title: Separation Science in Drug Development, Part IV: Quality Control Source: LCGC International URL: [Link]

Sources

Application

The Pivotal Role of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride in Pharmaceutical Intermediate Synthesis: A Comprehensive Guide

The chiral scaffold of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol, a prominent member of the pyridyl amino alcohol class, has garnered significant attention in the realm of pharmaceutical synthesis. Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

The chiral scaffold of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol, a prominent member of the pyridyl amino alcohol class, has garnered significant attention in the realm of pharmaceutical synthesis. Its unique structural features, combining the nucleophilicity of the pyrrolidine nitrogen, the coordinating ability of the pyridine ring, and the stereogenic center bearing a hydroxyl group, make it a versatile tool for asymmetric synthesis. This guide provides an in-depth exploration of the synthesis and application of its hydrochloride salt, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to a Versatile Chiral Building Block

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a chiral molecule recognized for its utility as a ligand in asymmetric catalysis and as a key building block in the synthesis of complex pharmaceutical intermediates. The presence of both a pyridine and a pyrrolidinemethanol moiety within the same structure allows for bidentate chelation to metal centers, a critical feature for inducing stereoselectivity in chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.

Table 1: Physicochemical Properties of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

PropertyValue
CAS Number 2034156-84-6[1]
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

The synthesis of this chiral intermediate is most effectively achieved through the N-arylation of a readily available chiral precursor, (S)-prolinol, with an activated pyridine derivative. Nucleophilic Aromatic Substitution (SNA r) on a highly reactive 2-fluoropyridine is a preferred method due to its typically milder reaction conditions and high yields.[2] The reaction proceeds via an addition-elimination mechanism, where the amine of (S)-prolinol attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a Meisenheimer complex, followed by the elimination of the fluoride leaving group.[3]

Detailed Synthesis Protocol via Nucleophilic Aromatic Substitution (SNA r)

This protocol outlines the synthesis of (S)-[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol, which can then be converted to its hydrochloride salt.

Diagram 1: Synthetic Pathway to [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

Pro (S)-Prolinol Reaction SNA r Reaction Pro->Reaction Pyr 2-Fluoropyridine Pyr->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent DMSO or DMF Solvent->Reaction Heat Heat (e.g., 100-140°C) Heat->Reaction FreeBase (S)-[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol Product_step Salt Formation FreeBase->Product_step HCl_ether HCl in Ether or Dioxane HCl_ether->Product_step Product [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride Reaction->FreeBase Work-up Product_step->Product

Caption: Synthetic route from (S)-Prolinol to the target hydrochloride salt.

Materials:

  • (S)-Prolinol

  • 2-Fluoropyridine

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine (S)-prolinol (1.0 equivalent), 2-fluoropyridine (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Stir the mixture at a temperature between 100-140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol as an oil or solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride.

Causality Behind Experimental Choices:

  • Choice of 2-Fluoropyridine: 2-Fluoropyridine is significantly more reactive towards nucleophilic aromatic substitution than its chloro- or bromo-analogs, often allowing for lower reaction temperatures and shorter reaction times.[2]

  • Inert Atmosphere: Prevents potential side reactions and degradation of reagents.

  • Anhydrous Conditions: The presence of water can interfere with the reaction, particularly with the base.

  • Base: Potassium or cesium carbonate is used to deprotonate the hydroxyl and amino groups of prolinol, facilitating the nucleophilic attack.

  • High-Boiling Polar Aprotic Solvent: DMSO or DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Applications in Pharmaceutical Intermediate Synthesis

The primary application of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride lies in its use as a chiral ligand in asymmetric catalysis. The resulting metal complexes can catalyze a variety of transformations with high enantioselectivity, which is crucial in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols, which are common structural motifs in many pharmaceuticals. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol can act as a chiral ligand for ruthenium or rhodium catalysts in the transfer hydrogenation of prochiral ketones to their corresponding chiral alcohols.

Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation

cluster_0 Catalytic Cycle Catalyst [Ru(II)-Ligand-Hydride] Ketone_Reduction Reduction Catalyst->Ketone_Reduction Hydride Transfer Ketone Prochiral Ketone (R-CO-R') Ketone->Ketone_Reduction Alcohol Chiral Alcohol (R-CH(OH)-R') Ru_Product_Complex [Ru(II)-Ligand-Alkoxide] Ru_Product_Complex->Alcohol Product Release Catalyst_Regeneration Catalyst Regeneration Ru_Product_Complex->Catalyst_Regeneration Ligand Exchange Hydrogen_Source Hydrogen Source (e.g., Isopropanol) Hydrogen_Source->Catalyst_Regeneration Byproduct Byproduct (e.g., Acetone) Ketone_Reduction->Ru_Product_Complex Catalyst_Regeneration->Catalyst Catalyst_Regeneration->Byproduct

Caption: General catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol serves as a model for the synthesis of a chiral alcohol, a common pharmaceutical intermediate.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (S)-[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol

  • Acetophenone

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, stir a mixture of [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (S)-[1-(pyridin-2-yl)pyrrolidin-2-yl]methanol (1.1 mol%) in anhydrous isopropanol for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 equivalent) in isopropanol.

  • Initiation: Add a solution of KOH (5 mol%) in isopropanol to the ketone solution, followed by the pre-formed catalyst solution.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 40-80°C) and monitor its progress by GC or chiral HPLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The enantiomeric excess (ee) of the resulting (S)-1-phenylethanol is determined by chiral HPLC.

Causality Behind Experimental Choices:

  • Ruthenium Precursor: [Ru(p-cymene)Cl₂]₂ is a common and stable precursor for forming the active catalyst in situ.

  • Ligand: The chiral ligand coordinates to the ruthenium center, creating a chiral environment that directs the stereochemical outcome of the hydride transfer.

  • Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor.

  • Base: The base is required to generate the active ruthenium-hydride species.

Precursor to Chiral Pharmaceutical Scaffolds

The pyrrolidine ring is a prevalent structural motif in a wide array of pharmaceuticals.[4] The title compound serves as a valuable starting material for the synthesis of more complex pyrrolidine-containing drug candidates. For instance, the hydroxyl group can be further functionalized, or the pyridine ring can be modified to introduce additional diversity. While specific examples of the direct use of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol in the synthesis of a commercial drug are not widely published in open literature, its structural similarity to ligands used in the synthesis of chiral amines and alcohols suggests its potential in the development of novel synthetic routes to APIs.

Conclusion

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a valuable and versatile chiral building block in pharmaceutical synthesis. Its straightforward synthesis from (S)-prolinol and its efficacy as a chiral ligand in key asymmetric transformations, such as transfer hydrogenation, underscore its importance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the creation of novel and stereochemically defined pharmaceutical intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Support.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Hartwig, J. F. (2010).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that scaling up heterocyclic building blocks often reveals hidden kinetic and thermodynamic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that scaling up heterocyclic building blocks often reveals hidden kinetic and thermodynamic bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to maximize the yield and purity of[1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol hydrochloride.

Reaction Network & Workflow Visualization

ReactionPathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 2-Fluoropyridine + (S)-Prolinol Meisenheimer Meisenheimer Complex (F-stabilized TS) Start->Meisenheimer Weak Base (K2CO3) 120°C, NMP O_Aryl O-Arylation (Byproduct) Ether Formation Start->O_Aryl Strong Base (NaH) Alkoxide formation N_Aryl N-Arylation (Target) Free Base Meisenheimer->N_Aryl -HF Workup Aqueous Workup & Extraction (10% iPrOH/DCM) N_Aryl->Workup Isolation SaltForm Anhydrous HCl in Dioxane (MTBE/EtOAc Solvent) Workup->SaltForm Purified Free Base Product [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl (Crystalline) SaltForm->Product Crystallization

Reaction pathway for the synthesis of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl.

Troubleshooting FAQs

Q: My SNAr conversion is stalling at 40-50% when using 2-chloropyridine. How do I drive the reaction to completion? A: In nucleophilic aromatic substitution (SNAr), the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it strongly stabilizes this transition state via inductive electron withdrawal [1]. Switching your electrophile from 2-chloropyridine to 2-fluoropyridine will drastically accelerate the reaction and improve yields. If you are locked into using 2-chloropyridine due to supply chain constraints, consider switching from a thermal SNAr to a palladium-catalyzed cross-coupling utilizing a bulky phosphine ligand (e.g., XPhos or BINAP) to overcome the high activation energy barrier [2].

Q: I am detecting a highly polar byproduct in my LC-MS. Could this be the O-arylated isomer? A: Yes, this is a classic chemoselectivity issue. Prolinol is an amino alcohol, presenting two competing nucleophilic sites. While the secondary amine is intrinsically more nucleophilic than the primary alcohol, the use of overly strong bases (like NaH or KOtBu) will deprotonate the hydroxyl group to form an alkoxide. Alkoxides are hard, highly reactive nucleophiles that will rapidly attack the electron-deficient pyridine ring, leading to O-arylation. To maintain chemoselectivity for N-arylation, use a mild inorganic base such as anhydrous K₂CO₃, which is standard for these pyrrolidine constructions [3]. K₂CO₃ is strong enough to scavenge the generated acid but weak enough to leave the alcohol protonated.

Q: My free base extraction is yielding very little mass, but TLC shows the product is stuck in the aqueous layer. How do I recover it? A: [1-(Pyridin-2-yl)pyrrolidin-2-yl]methanol is a highly polar, hydrogen-bonding molecule. The combination of the pyridine nitrogen, pyrrolidine nitrogen, and the free hydroxyl group gives it significant aqueous solubility, leading to poor partition coefficients in standard solvents like ethyl acetate or diethyl ether. To resolve this, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the aqueous phase. Then, extract with a more polar organic solvent mixture, such as 10% isopropanol in dichloromethane (DCM).

Q: During hydrochloride salt formation, the product forms a sticky oil at the bottom of the flask instead of a free-flowing powder. How do I induce crystallization? A: This "oiling out" (liquid-liquid phase separation) occurs when the hydrochloride salt is highly hygroscopic or when trace water is present in the solvent system. The 2-aminopyridine motif forms a stable, delocalized monohydrochloride salt, but it readily hydrates. Ensure your free base is rigorously dried (e.g., via azeotropic distillation with toluene) before salt formation. Dissolve the free base in an anhydrous anti-solvent system like MTBE or EtOAc, and add exactly 1.05 equivalents of anhydrous HCl in dioxane dropwise at 0°C.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles during the N-arylation step.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Primary Issue Observed
2-ChloropyridineK₂CO₃DMF1202442%85%Incomplete conversion (kinetic stall)
2-ChloropyridineNaHTHF651228%60%Severe O-arylation byproduct formation
2-Fluoropyridine K₂CO₃ NMP 120 12 89% 98% Optimal (Standard Protocol)
2-FluoropyridineDIPEADMSO1001876%95%Slower reaction rate
Standard Operating Procedure (SOP): Optimized Synthesis Workflow

This protocol is designed as a self-validating system: the visual cues (precipitation) and phase separations inherently confirm the success of each step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Charge a dry, argon-flushed round-bottom flask with (S)-prolinol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Add 2-fluoropyridine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120°C for 12 hours under vigorous stirring. (Self-validation: The mixture will turn from clear to a fine white suspension as KF and KHCO₃ precipitate, confirming the reaction is proceeding).

Step 2: Aqueous Workup and Extraction

  • Cool the mixture to room temperature and dilute with distilled water (3× the reaction volume).

  • Saturate the aqueous phase by adding solid NaCl until no more dissolves.

  • Extract the aqueous layer three times with a solution of 10% isopropanol in dichloromethane (v/v).

  • Combine the organic layers, wash once with a minimal amount of brine to remove residual NMP, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Anhydrous Hydrochloride Salt Formation

  • Dissolve the crude free base in anhydrous ethyl acetate (EtOAc) at a concentration of 0.2 M.

  • Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Slowly add 1.05 equivalents of 4.0 M HCl in dioxane dropwise over 15 minutes. (Self-validation: A white precipitate should immediately begin to form, confirming salt generation without oiling out).

  • Stir at 0°C for 1 hour, then add an equal volume of anhydrous methyl tert-butyl ether (MTBE) to drive complete precipitation.

  • Filter the crystalline solid under a stream of nitrogen, wash with cold MTBE, and dry in a vacuum oven at 40°C for 24 hours.

References
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.[Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules - MDPI.[Link]

Sources

Optimization

Preventing degradation of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride during long-term storage

A Guide to Ensuring Long-Term Stability Welcome to the technical support center for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability

Welcome to the technical support center for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental choices.

I. Compound Stability Profile: A Proactive Approach

Understanding the inherent stability of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is critical for maintaining its integrity. This molecule possesses several functional groups that can be susceptible to degradation under suboptimal conditions: a pyridine ring, a pyrrolidine ring, a secondary alcohol, and a hydrochloride salt. The hydrochloride salt form generally enhances stability and solubility compared to the free base.[1] However, it also creates a slightly acidic microenvironment in the presence of moisture, which can influence degradation pathways.[2]

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride?

A1: For optimal stability, the compound should be stored in a tightly sealed, opaque container in a controlled, dry environment. Recommended storage conditions are:

  • Temperature: 2-8°C is recommended for long-term storage to minimize thermal degradation.[3][4] Some APIs may even require freezing for maximal stability.[3]

  • Humidity: Store in a desiccator or a low-humidity cabinet. Moisture can lead to hydrolysis and physical changes in the solid form.[2][3]

  • Light: Protect from light to prevent photolytic degradation.[3][5] Use amber vials or store in a dark place.

  • Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[3]

Q2: I've observed a change in the color of my solid compound over time. What could be the cause?

A2: A color change, typically to a yellow or brown hue, is often an indicator of degradation. This could be due to oxidation of the pyridine or pyrrolidine rings or other complex degradation pathways. It is crucial to re-analyze the purity of the material before use.

Q3: My compound is showing a new peak in the HPLC analysis after storage. What is the likely identity of this impurity?

A3: A new peak suggests the formation of a degradation product. The identity depends on the storage conditions. Potential degradation products could result from:

  • Oxidation: The secondary alcohol could be oxidized to a ketone. The pyridine ring can be oxidized to an N-oxide.

  • Hydrolysis: While less likely for the core structure, if formulated with other substances, hydrolysis of those components could affect the compound's stability.

  • Photodegradation: Exposure to UV light can lead to complex rearrangements or dimerization of the pyridine ring.

A forced degradation study (see Section IV) can help to systematically identify potential degradation products under various stress conditions.[6][7]

Q4: Can I store the compound in solution? If so, what is the best solvent and for how long?

A4: Storing the compound in solution is generally not recommended for long periods due to decreased stability compared to the solid state.[2] If short-term storage in solution is necessary:

  • Use a high-purity, anhydrous, aprotic solvent.

  • Store at -20°C or -80°C.

  • Protect from light.

  • It is advisable to prepare fresh solutions for each experiment.

III. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions (temperature, light, humidity). Were there any deviations from the recommended conditions?

    • Solution: Re-test the purity of the compound using a validated analytical method like HPLC-UV. If degradation is confirmed, discard the old batch and use a fresh, properly stored sample.

  • Possible Cause 2: Incompatibility with other reagents or excipients.

    • Troubleshooting Step: If the compound is used in a formulation, consider potential interactions with other components.[8] For example, basic excipients could neutralize the hydrochloride salt, potentially affecting stability.

    • Solution: Conduct a drug-excipient compatibility study.[8] This can be done by preparing binary mixtures of the compound and each excipient and analyzing them under accelerated stability conditions.

Visual Troubleshooting Workflow

troubleshooting start Inconsistent Results or Loss of Potency check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage OK? check_storage->storage_ok retest_purity Retest Purity via HPLC degradation_confirmed Degradation Confirmed? retest_purity->degradation_confirmed storage_ok->retest_purity Yes discard_batch Discard Batch, Use Fresh Sample storage_ok->discard_batch No degradation_confirmed->discard_batch Yes check_excipients Review Formulation for Excipient Incompatibility degradation_confirmed->check_excipients No end_ok Problem Resolved discard_batch->end_ok compatibility_study Conduct Drug-Excipient Compatibility Study check_excipients->compatibility_study incompatible Incompatibility Found? compatibility_study->incompatible reformulate Reformulate with Compatible Excipients incompatible->reformulate Yes incompatible->end_ok No reformulate->end_ok

Caption: Troubleshooting decision tree for stability issues.

IV. Proposed Degradation Pathways

While specific degradation studies on [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride are not extensively published, based on its structure and general chemical principles, the following degradation pathways are plausible under stress conditions.[6][9]

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride ketone Oxidation to Ketone parent->ketone [O] n_oxide Pyridine N-Oxide Formation parent->n_oxide [O] rearrangement Ring Rearrangement/Dimerization parent->rearrangement hν (UV light) dehydration Dehydration of Alcohol parent->dehydration Δ (Heat)

Caption: Plausible degradation pathways for the compound.

  • Oxidative Degradation: The secondary alcohol is a prime target for oxidation to the corresponding ketone. The nitrogen atom in the pyridine ring can also be oxidized to an N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.

  • Photolytic Degradation: Pyridine and its derivatives are known to be susceptible to photodecomposition upon exposure to UV light.[5] This can lead to complex reactions including ring opening, rearrangement, or dimerization.

  • Thermal Degradation: At elevated temperatures, dehydration of the secondary alcohol to form an alkene is a possible degradation route. Extreme heat could lead to more extensive decomposition (charring).

V. Recommended Experimental Protocols

To ensure the quality and stability of your compound, we recommend the following protocols.

Protocol 1: Forced Degradation Study

This study will help identify potential degradation products and the stability-indicating nature of your analytical method.[7]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) for 24 hours.[2] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the stress period, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV alongside a non-stressed control sample. Aim for 5-20% degradation for optimal results.[9]

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

This method can be used to assess the purity of the compound and to monitor its stability over time.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL

Note: This is a starting point and the method may require optimization for your specific instrumentation and degradation products.[10]

Experimental Workflow Diagram

experimental_workflow start Start: Receive/Synthesize Compound initial_analysis Initial Purity Analysis (HPLC-UV) start->initial_analysis storage Long-Term Storage (2-8°C, Dark, Dry) initial_analysis->storage periodic_testing Periodic Stability Testing (e.g., every 6 months) storage->periodic_testing end_use Use in Experiments storage->end_use compare_results Compare with Initial Data periodic_testing->compare_results in_spec Within Specification? compare_results->in_spec continue_storage Continue Storage in_spec->continue_storage Yes investigate Investigate Cause of Degradation (Forced Degradation Study) in_spec->investigate No continue_storage->periodic_testing

Caption: Workflow for ensuring compound quality over time.

VI. References

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • IWA Publishing. Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.

  • NIH. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf.

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • OSHA. T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3).

  • Sigma-Aldrich. [1-(pyridin-2-yl)pyrrolidin-2-yl]methanol hydrochloride.

  • IJPR. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • Medium. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.

  • ICH. Annex 10.

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

  • World Journal of Pharmaceutical Research. Evaluation of Drug-Excipient Compatibility.

  • GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

  • Single Use Support. Cold Storage Requirements for Active Pharmaceutical Ingredients.

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • PubMed. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common analytical challenge: Nuclear Magnetic Resonance (NMR) pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common analytical challenge: Nuclear Magnetic Resonance (NMR) peak broadening observed in samples of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride. Our goal is to equip you with the expertise to diagnose the root cause of this issue and implement effective solutions to obtain high-quality, high-resolution NMR spectra.

This document is structured to provide both quick answers to common problems and a systematic approach to more complex issues. We will delve into the underlying chemical principles, from dynamic exchange processes to sample preparation artifacts, that can lead to the degradation of spectral quality.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when acquiring NMR spectra of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride.

Q1: Why are the proton signals of my compound, especially around the pyrrolidine and pyridine rings, broader than expected?

Peak broadening in your sample is often indicative of one or more dynamic processes occurring on the NMR timescale. For a molecule like [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride, several factors can be at play:

  • Chemical Exchange: The most frequent cause is chemical exchange.[1][2][3] This can involve the protonation/deprotonation of the pyridine nitrogen or the pyrrolidine nitrogen, conformational changes in the five-membered pyrrolidine ring, or restricted rotation around the bond connecting the two rings. When the rate of this exchange is comparable to the NMR timescale, it leads to a broadening of the signals.[3]

  • pH Effects: The hydrochloride salt introduces acidity, and the final pH of your NMR sample can significantly influence exchange rates.[4][5] If the pH is not optimal, it can promote intermediate exchange rates that lead to peak broadening.

  • Aggregation: At higher concentrations, molecules can form aggregates through hydrogen bonding or other intermolecular interactions.[6] This can restrict molecular tumbling and lead to broader lines.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening.[7][8][9][10]

Q2: My sample is a hydrochloride salt. How does this specifically affect the NMR spectrum?

The hydrochloride salt form has several implications for your NMR experiment:

  • Protonation Equilibria: The presence of HCl means that the nitrogen atoms in your molecule (on both the pyridine and pyrrolidine rings) can exist in a dynamic equilibrium between their protonated and non-protonated states. The proton on the nitrogen can exchange with other labile protons in the sample, such as those from residual water.[11] If this exchange is at an intermediate rate on the NMR timescale, the signals of nearby protons will be broadened.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This introduced water can participate in and facilitate proton exchange, further contributing to peak broadening.

  • Solubility and pH: The salt form generally enhances solubility in polar solvents like D₂O or DMSO-d₆. However, dissolving the salt in a deuterated solvent will establish a specific pH, which in turn governs the exchange rates. Variations in sample concentration can lead to slight pH shifts, potentially altering the appearance of the spectrum from one sample to the next.

Q3: Could the pyrrolidine ring's conformation be a factor in the observed peak broadening?

Absolutely. The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes, typically between "envelope" and "twist" forms.[12][13] This "ring-puckering" can be on a timescale that causes broadening of the signals for the pyrrolidine protons. The substitution pattern on the ring, in this case, the pyridinyl and methanol groups, will influence the energy barrier for these conformational changes. If the energy barrier is such that the rate of interconversion is in the intermediate exchange regime at the temperature of your experiment, you will observe broadened peaks for the pyrrolidine ring protons.

Q4: What role might paramagnetic impurities play, and how can I mitigate their effects?

Paramagnetic impurities, even at very low concentrations, can dramatically broaden NMR signals.[8][9] Common sources include:

  • Dissolved Oxygen: Oxygen is paramagnetic and its presence in your NMR solvent is a frequent cause of broadened lines.[14][15]

  • Metal Ions: Contamination from glassware, starting materials, or catalysts used in the synthesis (e.g., trace iron, copper) can lead to paramagnetic broadening.[7][8]

Mitigation Strategies:

  • Degassing the Sample: To remove dissolved oxygen, you can use the "freeze-pump-thaw" technique for a few cycles.[16] Alternatively, gently bubbling an inert gas like nitrogen or argon through the solvent before adding your sample can be effective.[16]

  • Using a Chelating Agent: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA to your sample can sometimes help to sequester the paramagnetic ions.

  • Proper Glassware Cleaning: Ensure that all glassware, including the NMR tube, is scrupulously clean.[16][17]

Systematic Troubleshooting Guide

If the FAQs have not resolved your issue, a more systematic approach is necessary. The following guide will walk you through a logical progression of steps to identify and solve the root cause of peak broadening.

Step 1: Basic Sample Preparation and Handling

Before delving into more complex experiments, it is crucial to ensure that the fundamentals of sample preparation are sound.

ParameterRecommendationRationale
Sample Purity Ensure the sample is of high purity.Impurities can complicate the spectrum and may be the source of broadening.
Solvent Choice Use a high-quality, dry deuterated solvent.Residual water in the solvent can facilitate proton exchange.[18]
Concentration Start with a relatively dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).High concentrations can lead to viscosity-related broadening and aggregation.[6][16]
Filtration Filter the sample directly into the NMR tube.[16][17][19]Removes any particulate matter that can degrade magnetic field homogeneity.[16]
Experimental Protocol: Standard Sample Preparation
  • Weigh 5-10 mg of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride into a clean, dry vial.

  • Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄).

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Prepare a Pasteur pipette by placing a small, tight plug of glass wool or a Kimwipe at the bottom.

  • Filter the solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.

Step 2: Investigating Chemical Exchange Phenomena

If proper sample preparation does not resolve the peak broadening, the next step is to investigate dynamic chemical processes.

A. Temperature Variation Study

Altering the temperature of the NMR experiment is a powerful tool for studying dynamic processes.

  • Cooling the Sample: Lowering the temperature will slow down the exchange processes. If you are in the intermediate exchange regime at room temperature, cooling the sample may slow the exchange to the point where you see two distinct sets of sharp signals for the interconverting species (the "slow exchange" regime).

  • Heating the Sample: Conversely, heating the sample will increase the rate of exchange. This can push the process into the "fast exchange" regime, where you will observe a single, sharp, averaged signal.[6]

Experimental Protocol: Variable Temperature (VT) NMR
  • Prepare your sample as described in Step 1.

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Gradually decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.) and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • After reaching the lowest practical temperature for your solvent, return to room temperature and then increase the temperature in similar increments (e.g., to 318 K, 338 K, etc.), acquiring a spectrum at each step.

  • Analyze the spectra to observe changes in peak shape and chemical shift as a function of temperature.

B. pH Modification

Since your compound is a hydrochloride salt, the pH of the solution is a critical factor.[4][5]

  • Adding a Drop of D₂O: If your sample is in an organic deuterated solvent like DMSO-d₆ or MeOD-d₄, adding a single drop of D₂O can help to sharpen exchangeable proton signals (like N-H or O-H) as they will be replaced by deuterium.

  • Adjusting the pH: You can try to move away from the pKa of the relevant nitrogen atoms by making the solution more acidic or more basic.

    • More Acidic: Adding a trace amount of DCl in D₂O can push the protonation equilibrium fully to the protonated state, potentially halting the exchange and sharpening the signals.

    • More Basic: Adding a small amount of a non-nucleophilic base like Na₂CO₃ or carefully adding dilute NaOD in D₂O can deprotonate the molecule, again potentially moving it out of the intermediate exchange regime.

Experimental Protocol: pH Adjustment
  • Prepare your sample in a suitable deuterated solvent (D₂O is ideal for this experiment if solubility permits).

  • Acquire a baseline ¹H NMR spectrum.

  • In a separate vial, prepare a dilute solution of DCl in D₂O. Add a very small aliquot (e.g., 1-2 µL) to your NMR sample, mix thoroughly, and re-acquire the spectrum.

  • If peak broadening persists, you can try adjusting the pH in the opposite direction. Prepare a new sample and add a small amount of a weak base (e.g., a few grains of anhydrous Na₂CO₃) or a dilute solution of NaOD.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process.

Troubleshooting_Workflow NMR Peak Broadening Troubleshooting Workflow Start Broad NMR Peaks Observed Prep Step 1: Review Sample Preparation - Purity - Solvent - Concentration - Filtration Start->Prep Prep_Check Are peaks still broad? Prep->Prep_Check Exchange Step 2: Investigate Chemical Exchange Prep_Check->Exchange Yes Solution Implement Solution: - Acquire spectrum at optimal temperature - Adjust pH for sharpest peaks - Use a more dilute sample Prep_Check->Solution No VT_NMR A. Perform Variable Temperature (VT) NMR Exchange->VT_NMR pH_Mod B. Modify Sample pH Exchange->pH_Mod VT_Result Observe changes in peak shape with temperature VT_NMR->VT_Result pH_Result Observe changes in peak shape with pH pH_Mod->pH_Result Analysis Analyze Results to Determine Cause: - Conformational Exchange - Protonation/Deprotonation - Aggregation VT_Result->Analysis pH_Result->Analysis Analysis->Solution

Caption: A flowchart outlining the systematic approach to troubleshooting NMR peak broadening.

Interpreting the Results

By systematically working through these steps, you can gather the necessary data to diagnose the cause of peak broadening.

ObservationLikely CauseNext Steps
Peaks sharpen upon heating.Intermediate rate chemical exchange (e.g., conformational isomerism, restricted rotation).Acquire final spectrum at the higher temperature.
Peaks sharpen upon cooling and may split into two sets of signals.Intermediate rate chemical exchange.Acquire final spectrum at the lower temperature to characterize both species.
Peaks sharpen upon addition of acid.Protonation/deprotonation equilibrium.The acidic condition is optimal for this sample.
Peaks sharpen upon addition of base.Protonation/deprotonation equilibrium.A more basic (or neutral) condition is preferable.
No significant change with temperature or pH.Possible paramagnetic contamination or persistent aggregation.Re-purify the sample, use rigorously cleaned glassware, and degas the solvent.
Advanced Considerations

If the above steps do not fully resolve the issue, you may need to consider more advanced NMR experiments, such as 2D NMR (e.g., COSY, HSQC) to help in assigning the broadened signals, or specialized techniques to measure exchange rates, such as EXSY (Exchange Spectroscopy).

By adopting a methodical and informed approach, you can overcome the challenge of peak broadening and obtain high-quality NMR data for your [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride samples, leading to accurate structural elucidation and a deeper understanding of your molecule's behavior in solution.

References
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Hofman, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 799-813. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Adam, R. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14358-14365. Retrieved from [Link]

  • Apparatus for the Preparation of Sealed Samples for NMR. (1966). Review of Scientific Instruments, 37(12), 1734. Retrieved from [Link]

  • Yao, L., et al. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 132(30), 10271-10274. Retrieved from [Link]

  • Adam, R. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14358–14365. Retrieved from [Link]

  • Lempart, A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 668-677. Retrieved from [Link]

  • Yao, L., et al. (2010). Narrowing of protein NMR spectral lines broadened by chemical exchange. Journal of the American Chemical Society, 132(30), 10271-10274. Retrieved from [Link]

  • Asymmetric Synthesis. (2020, December 3). NMR Spectroscopy Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lempart, A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 668-677. Retrieved from [Link]

  • ron. (2015, March 7). 1H NMR Broad peaks. Chemistry Stack Exchange. Retrieved from [Link]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Retrieved from [Link]

  • Aliev, A. E., & Courtier-Murias, D. (2007). Conformational Analysis of l-Prolines in Water. The Journal of Physical Chemistry B, 111(51), 14214-14224. Retrieved from [Link]

  • H NMR has a really big sharp peak at 3.5ppm that shouldn't be there not sure what it is. (2014, November 9). Reddit. Retrieved from [Link]

  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011, March 31). Chemistry Stack Exchange. Retrieved from [Link]

  • Mantsyzov, A. B., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. KITopen. Retrieved from [Link]

  • Aliev, A. E., & Courtier-Murias, D. (2007). Conformational Analysis of l-Prolines in Water. The Journal of Physical Chemistry B, 111(51), 14214–14224. Retrieved from [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013, May 23). ResearchGate. Retrieved from [Link]

  • Theillet, F. X., et al. (2013). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 105(3), 733-743. Retrieved from [Link]

  • Why are my NMR signals unexpectedly broad??? (2025, March 24). Reddit. Retrieved from [Link]

  • [1-(Pyridine-2-sulfonyl)-pyrrolidin-2-yl]-Methanol. (n.d.). NextSDS. Retrieved from [https://www.nextsds.com/chemical/substance/1-(Pyridine-2-sulfonyl)-pyrrolidin-2-yl]-Methanol-1049033-68-1]([Link])

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate. Retrieved from [Link]

  • 1-Methyl-2-pyrrolidineethanol. (n.d.). PubChem. Retrieved from [Link]

  • Leśniak, S., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 85(17), 11215-11224. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Does anyone know why these peaks are shifting in my NMR spectra? (2014, February 7). ResearchGate. Retrieved from [Link]

  • (1-methylpyrrolidin-2-yl)methanol. (n.d.). Chemspace. Retrieved from [Link]

Sources

Optimization

Minimizing hygroscopicity effects in[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride handling

Welcome to the Technical Support Center for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride . This portal is designed for researchers, analytical scientists, and formulation engineers dealing with the severe hygr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride . This portal is designed for researchers, analytical scientists, and formulation engineers dealing with the severe hygroscopicity and deliquescence associated with this complex amine hydrochloride salt.

Below, you will find mechanistic explanations, troubleshooting FAQs, and validated experimental protocols to ensure scientific integrity and reproducibility in your workflows.

Compound Overview & Risk Assessment

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a highly polar molecule. Its propensity for rapid atmospheric moisture uptake is driven by three distinct structural features:

  • The Hydrochloride Salt: Ionic bonds in small-molecule salts create strong ion-dipole interactions with atmospheric water vapor.

  • The Hydroxyl (-OH) Group: Acts as both a potent hydrogen bond donor and acceptor.

  • The Pyridine Ring: The nitrogen atom in the aromatic ring serves as an additional hydrogen bond acceptor.

When exposed to ambient humidity, these features trigger continuous surface adsorption of water, leading to capillary condensation, particle bridging, and eventual deliquescence (the solid dissolves in its own absorbed water) [1].

MoistureMechanism A [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl (Dry Crystalline State) B Exposure to Ambient RH (>30%) A->B C Surface Adsorption (H-bonding to -OH & Pyridine N) B->C D Capillary Condensation (Inter-particle liquid bridging) C->D E Deliquescence (Dissolution in absorbed water) D->E

Fig 1: Mechanistic pathway of moisture-induced deliquescence in polar hydrochloride salts.

Troubleshooting & FAQs

Q1: My analytical balance reading continuously drifts upward when weighing this compound. How do I get an accurate mass?

Cause: The continuous upward drift is not a balance malfunction; it is the real-time mass increase of the sample as it scavenges water vapor from the air. Hydrochloride salts of this nature can gain several percentage points of their own weight in minutes under standard laboratory conditions (50% RH). Solution: You must decouple the weighing environment from ambient humidity. Weigh the material inside a nitrogen-purged glovebox (RH < 5%). If a glovebox is unavailable, use the "Weighing by Difference" method using sealed, pre-tared vials. Never leave the bulk container open for more than 15 seconds.

Q2: The powder has turned into a sticky paste and won't flow out of the spatula. Can it be salvaged?

Cause: The compound has crossed its deliquescence relative humidity (DRH). The absorbed water has dissolved the outer crystal layers, creating liquid bridges that cause severe cohesion (clumping) and adhesion (sticking to metal/glass). Solution: Once deliquescence occurs, the solid state is compromised, and hydrolytic degradation may have begun. Do not attempt to dry it in a standard oven, as the dissolved API may form an amorphous glass upon rapid drying, which is even more hygroscopic. It must be re-lyophilized (freeze-dried) or recrystallized from an anhydrous solvent system (e.g., ethyl acetate/ethanol) [2].

Q3: We are formulating this compound into capsules for an in-vivo study, but the capsules keep shattering. Why?

Cause: If you are using standard hard gelatin capsules, the highly hygroscopic API is acting as an internal desiccant. It strips the residual moisture (normally 13-16%) out of the gelatin shell. Without this water acting as a plasticizer, the gelatin cross-links become rigid and brittle, leading to mechanical failure. Solution: Switch to Hypromellose (HPMC) capsules (e.g., QUALI-V®). HPMC capsules have a much lower equilibrium moisture content (4-6%) and maintain their mechanical elasticity even when moisture is depleted by a hygroscopic payload [3].

Quantitative Data & Classification

To establish safe handling times, the compound must be classified according to pharmacopeial standards. The European Pharmacopoeia (Ph. Eur. 5.11) and the Callahan classification system are the industry standards for defining hygroscopicity [4].

Table 1: European Pharmacopoeia (Ph. Eur. 5.11) Hygroscopicity Classification

Classification Mass Increase (% w/w)* Handling Implication for APIs
Non-hygroscopic < 0.2% Standard handling; no special precautions.
Slightly hygroscopic 0.2% – 1.99% Store in tightly closed containers.
Hygroscopic 2.0% – 14.99% Requires RH-controlled environments (<40% RH).
Very hygroscopic ≥ 15.0% Requires glovebox/isolator handling and Alu/Alu packaging.
Deliquescent Absorbs sufficient water to form a liquid Strict anhydrous protocols; inert gas purging mandatory.

*Measured after 24 hours of storage at 25°C and 80% Relative Humidity (RH).

Table 2: Diagnostic Matrix for[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl

Symptom Root Cause Immediate Corrective Action
Static flyaway during transfer Extreme dryness in glovebox causing triboelectric charging. Use a polonium anti-static gun (Zerostat) on spatulas and weigh boats.
Caking in the bulk container Moisture permeation through the primary packaging seal. Discard if chemically degraded. Repackage future batches in double-bagged Alu/Alu pouches with inter-bag desiccants.

| Variable HPLC assay results | Inconsistent water weight included in the sample mass. | Perform Karl Fischer (KF) titration concurrently; calculate assay on an anhydrous basis. |

Validated Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Analysis

Purpose: To determine the critical Relative Humidity (RH) at which the compound begins to rapidly absorb moisture, dictating facility HVAC requirements.

  • Sample Preparation: Load 10–20 mg of the anhydrous[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl into the quartz sample pan of a DVS analyzer.

  • Initial Drying: Equilibrate the sample at 25°C and 0% RH (using dry nitrogen carrier gas) until the change in mass over time ( dm/dt ) is less than 0.002% per minute for 10 minutes. Record this as the true dry mass ( m0​ ).

  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH.

  • Equilibration: At each step, hold the RH constant until dm/dt < 0.002%/min. The system will automatically record the equilibrium mass.

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH, using the same equilibration criteria.

  • Data Analysis: Plot the % mass change versus RH. A sudden exponential spike in mass indicates the Deliquescence Relative Humidity (DRH). Hysteresis (a gap between the sorption and desorption curves) indicates hydrate formation or bulk absorption rather than just surface adsorption [4].

DVSWorkflow A Load Sample (10-20 mg) B Isothermal Drying (0% RH, 25°C) A->B C Stepwise Sorption (0% -> 90% RH) B->C D Stepwise Desorption (90% -> 0% RH) C->D E Isotherm Plotting & DRH Identification D->E

Fig 2: Dynamic Vapor Sorption (DVS) experimental workflow for hygroscopicity profiling.

Protocol B: Controlled-Environment Weighing and Transfer

Purpose: To accurately weigh deliquescent APIs without moisture contamination.

  • Preparation: Ensure the analytical balance is located inside a glovebox purged with ultra-high purity (UHP) Argon or Nitrogen. Verify the internal hygrometer reads < 5% RH.

  • Acclimation: Place the sealed bulk container of the API, closed empty vials, and spatulas into the glovebox antechamber. Run three vacuum/purge cycles before transferring them into the main chamber.

  • Static Neutralization: Highly dry environments exacerbate static electricity. Discharge the weigh boats and spatulas using an anti-static ionizer.

  • Weighing: Tare the closed receiving vial. Open the bulk container, rapidly transfer the estimated mass into the vial, and immediately cap both containers.

  • Verification: Record the final mass only when the vial is fully sealed. This prevents the balance from reading the mass of continuously absorbing atmospheric gas/moisture.

References

  • Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium Moisture Content of Pharmaceutical Excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369. Available at:[Link]

  • Qualicaps Co., Ltd. (n.d.). Hypromellose Capsules (HPMC Capsules) — QUALI-V® Product Information. Available at:[Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348–358. Available at:[Link]

Reference Data & Comparative Studies

Validation

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride vs. Prolinol in Asymmetric Catalysis: A Comparative Guide

As asymmetric synthesis evolves, the selection of the correct chiral inductor is paramount for optimizing enantiomeric excess (ee), reaction kinetics, and scalability. While (S)-Prolinol has long been a cornerstone of co...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis evolves, the selection of the correct chiral inductor is paramount for optimizing enantiomeric excess (ee), reaction kinetics, and scalability. While (S)-Prolinol has long been a cornerstone of covalent organocatalysis, structural modifications to its pyrrolidine core—specifically the N-alkylation with a 2-pyridyl group to form [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol —fundamentally alter its catalytic behavior.

This guide provides a rigorous, objective comparison between standard prolinol and its N-pyridyl hydrochloride derivative, detailing the mechanistic causality behind their divergent applications and providing self-validating protocols for bench scientists.

Mechanistic Divergence: Covalent vs. Coordination Catalysis

The core difference between these two catalysts lies in their nitrogen substitution, which dictates their interaction with substrates and metals.

Prolinol: The Covalent Organocatalyst

Prolinol is a chiral secondary amino alcohol. Its secondary amine nitrogen is sterically accessible and highly nucleophilic, allowing it to condense reversibly with aldehydes and ketones. This forms enamine (HOMO-raising) or iminium ion (LUMO-lowering) intermediates[1]. The adjacent hydroxymethyl group provides a hydrogen-bonding network that directs the facial approach of incoming electrophiles. This makes prolinol exceptionally well-suited for metal-free asymmetric Aldol, Michael, and Mannich reactions.

###[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl: The Multidentate Ligand When the pyrrolidine nitrogen is substituted with a 2-pyridyl group, the molecule becomes a tertiary amine . It can no longer form enamines or iminium ions. Instead, this modification transforms the scaffold into a highly rigid N,N,O-tridentate chiral ligand [2].

The pyridine nitrogen (hard donor), pyrrolidine nitrogen, and the deprotonated alkoxide oxygen coordinate tightly to transition metals or Lewis acids (e.g., Zn²⁺, Cu²⁺, Ru²⁺). This creates a highly structured, sterically demanding metallacycle that excels in dictating stereocontrol during the asymmetric addition of organometallic reagents to carbonyls[3]. The hydrochloride salt form is utilized commercially and in the lab because it prevents oxidative degradation of the tertiary amine, providing a bench-stable precursor that is easily neutralized in situ.

G cluster_prolinol Prolinol (Organocatalysis) cluster_pyridyl [1-(Pyridin-2-YL)...]methanol (Metal Coordination) P_Node1 Prolinol (Secondary Amine) P_Node2 Enamine / Iminium Formation P_Node1->P_Node2 P_Node3 Covalent Activation P_Node2->P_Node3 Py_Node1 N-Pyridyl Prolinol HCl (Tertiary Amine) Py_Node2 N,N,O-Tridentate Metal Coordination Py_Node1->Py_Node2 Py_Node3 Lewis Acid Catalysis Py_Node2->Py_Node3

Mechanistic divergence: Prolinol covalent activation vs. N-Pyridyl Prolinol metal coordination.

Comparative Performance Matrix

To guide your experimental design, the following table summarizes the operational and performance metrics of both catalysts in their respective optimized environments.

Parameter(S)-Prolinol[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl
Catalytic Paradigm Covalent OrganocatalysisTransition-Metal Coordination
Amine Classification Secondary AmineTertiary Amine (N-Aryl)
Active Intermediate Enamine / Iminium ionN,N,O-Metallacycle (e.g., L*ZnEt)
Typical Loading 10 – 20 mol%1 – 5 mol%
Benchmark Reaction Asymmetric Intermolecular AldolAsymmetric Dialkylzinc Addition
Typical ee% (Benchmark) 70 – 85%90 – 98%
Storage & Handling Hygroscopic, air-sensitive free baseBench-stable hydrochloride salt

Experimental Methodologies: Self-Validating Protocols

The following protocols highlight the distinct handling requirements for each catalyst. Pay special attention to the in situ neutralization step required for the hydrochloride salt.

Protocol A: Prolinol-Catalyzed Asymmetric Aldol Reaction

Objective: Metal-free enantioselective synthesis of β-hydroxy ketones. Causality: Prolinol reacts with the donor ketone to form an enamine. The reaction is self-validating via TLC, as the enamine selectively attacks the highly electrophilic aldehyde, leading to its consumption.

  • Preparation: In a flame-dried 10 mL vial equipped with a stir bar, dissolve (S)-Prolinol (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL).

  • Enamine Formation: Add the donor ketone (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv). Stir at room temperature for 15 minutes to allow the enamine equilibrium to establish.

  • Electrophile Addition: Add the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv).

  • Reaction: Stir at room temperature for 24 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the reaction is complete when the UV-active aldehyde spot disappears.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify via flash chromatography. Determine ee via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Asymmetric Diethylzinc Addition using N-Pyridyl Prolinol HCl

Objective: Enantioselective synthesis of 1-phenylpropan-1-ol via Lewis acid catalysis. Causality: The HCl salt must be neutralized to unmask the coordinating nitrogens. Triethylamine handles the HCl, while Diethylzinc deprotonates the hydroxyl group (evolving ethane gas) to form the rigid, stereodirecting L*ZnEt complex.

  • Ligand Suspension: In a flame-dried Schlenk flask under Argon, add[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (0.05 mmol, 5 mol%). Suspend in anhydrous toluene (2.0 mL).

  • In Situ Neutralization: Add Triethylamine (0.055 mmol, 5.5 mol%) and stir for 10 minutes at room temperature. Validation: The suspension will alter in appearance as the free base is generated and triethylamine hydrochloride precipitates.

  • Complexation: Cool the mixture to 0 °C. Slowly add Diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv). Validation: Immediate effervescence (ethane gas evolution) confirms the deprotonation of the hydroxyl group and the formation of the active zinc-alkoxide complex. Stir for 30 minutes.

  • Electrophile Addition: Slowly add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the chiral zinc complex at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench with 1M HCl (2 mL) at 0 °C to safely destroy excess Et₂Zn and dissociate the ligand. Extract with CH₂Cl₂ (3 x 5 mL). Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

G Step1 1. Ligand Suspension (Pyridyl Prolinol HCl in Toluene) Step2 2. In Situ Neutralization (Add Et3N at RT) Step1->Step2 Step3 3. Complex Formation (Add Et2Zn, Ethane Evolves) Step2->Step3 Step4 4. Asymmetric Addition (Add Benzaldehyde at 0°C) Step3->Step4 Step5 5. Quench & Workup (1M HCl, Extract with CH2Cl2) Step4->Step5

Step-by-step workflow for the asymmetric diethylzinc addition using N-pyridyl prolinol HCl.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. URL:[Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. URL:[Link]

  • Du, D.-M., Chen, X., Zhang, Y. X., & Hua, W. T. (2004). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. Chinese Chemical Letters, 15(1), 1-4. URL:[Link]

Comparative

Validation of HPLC Methods for Determining [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, highly polar chiral building blocks, the demand for robust analytical methods has never been higher. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride prese...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, highly polar chiral building blocks, the demand for robust analytical methods has never been higher. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride presents a unique chromatographic challenge. Featuring a dual-nitrogen system (a pyridine ring and a substituted pyrrolidine ring) alongside a polar hydroxyl group, this basic compound is highly susceptible to poor retention and severe peak tailing on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide objectively compares traditional HPLC approaches against modern, high-pH hybrid column technologies. Furthermore, it provides a self-validating, step-by-step protocol for purity determination, strictly aligned with the latest ICH Q2(R2) guidelines [1].

The Causality of the Analytical Challenge

To develop a self-validating analytical method, we must first understand the physicochemical behavior of the analyte. [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride contains basic nitrogen centers with pKa values that cause the molecule to be fully protonated (positively charged) at acidic to neutral pH levels.

When analyzed using a traditional Type-A or older Type-B silica C18 column at low pH (e.g., 0.1% Trifluoroacetic acid), two phenomena occur:

  • Hydrophilic Washout: The protonated analyte is highly polar, resulting in a low retention factor ( k′<1.0 ). It elutes dangerously close to the void volume, risking co-elution with unretained solvent peaks or polar impurities.

  • Secondary Silanol Interactions: Traditional silica columns possess residual silanol groups (-Si-OH). Even highly endcapped columns have exposed silanols that ionize (-Si-O⁻) at mid-pH levels. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism, leading to severe peak tailing and loss of resolution[2][3].

The Solution: High-pH Chromatography

By elevating the mobile phase pH to 10.0 using a volatile buffer (e.g., Ammonium Bicarbonate) and utilizing an Ethylene Bridged Hybrid (EBH) C18 column—which is chemically stable at high pH—the basic nitrogens on the analyte are deprotonated. This neutralizes the molecule, significantly increasing its hydrophobicity (improving retention) and eliminating electrostatic interactions with the stationary phase (restoring peak symmetry) [2].

Methodology Comparison & Performance Data

To objectively demonstrate the superiority of the high-pH hybrid approach, we compared it against a traditional low-pH method using a standard C18 column.

  • Method A (Traditional): Standard Silica C18, Mobile Phase: 0.1% TFA in Water / Acetonitrile (pH ~2.0).

  • Method B (Optimized Product): Hybrid Silica C18, Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile (pH 10.0).

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Standard C18, Low pH)Method B (Hybrid C18, High pH)ICH/USP Acceptance Criteria
Retention Factor ( k′ ) 0.84.2 2.0
USP Tailing Factor ( As​ ) 2.45 (Severe Tailing)1.12 (Symmetrical) 1.5
Theoretical Plates ( N ) 2,10012,500 5,000
Resolution ( Rs​ ) from Impurity 1.23.8 1.5
Column Lifespan (Injections) ~500> 2,000N/A

Data Interpretation: Method B successfully neutralizes the analyte, increasing the retention factor by over 5x and reducing the tailing factor to well within USP acceptance criteria. This forms the foundation of our validated procedure.

Workflow & Logical Relationships

The following diagram illustrates the logical progression from evaluating the analyte's physicochemical properties to selecting the optimal chromatographic strategy and proceeding through the ICH Q2(R2) validation lifecycle.

G Step1 Target:[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl Step2 Challenge: Dual Basic Nitrogen Centers Risk of Silanol Interactions Step1->Step2 MethodA Method A: Low pH (0.1% TFA) Standard C18 Column Step2->MethodA MethodB Method B: High pH (pH 10) Hybrid Silica C18 Column Step2->MethodB ResultA Protonated Analyte Poor Retention & Peak Tailing MethodA->ResultA ResultB Neutralized Analyte Optimal Retention & Symmetry MethodB->ResultB ValPhase ICH Q2(R2) Validation Phase ResultB->ValPhase Proceed to Validation Spec Specificity (Peak Purity) ValPhase->Spec Lin Linearity (Working Range) ValPhase->Lin Acc Accuracy (Spike Recovery) ValPhase->Acc Prec Precision (Repeatability) ValPhase->Prec

Figure 1: Method selection and ICH Q2(R2) validation workflow for basic polar analytes.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) that acts as a gatekeeper; if the SST fails, the causality logic dictates that the system chemistry has degraded (e.g., buffer depletion or column voiding), and validation data cannot be trusted.

Part A: Chromatographic Conditions (Method B)
  • Column: Ethylene Bridged Hybrid (EBH) C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 17.0 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Part B: System Suitability Testing (SST)

Before initiating validation, inject the 100% working standard (e.g., 100 µg/mL) six times.

  • Causality Check: Ensure As​≤1.5 , N≥5000 , and Peak Area %RSD ≤2.0% . Failure indicates unresolved secondary interactions or injection inconsistencies.

Part C: ICH Q2(R2) Validation Execution[1]

Follow these step-by-step procedures to validate the method for purity determination:

  • Specificity & Peak Purity:

    • Procedure: Inject the sample diluent (blank), a known placebo matrix, and the analyte spiked with known synthetic impurities.

    • Acceptance: No interfering peaks from the blank or placebo at the retention time of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol. Photodiode Array (PDA) peak purity angle must be less than the purity threshold.

  • Linearity (Working Range):

    • Procedure: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target nominal concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.

    • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the 100% level response.

  • Accuracy (Spike Recovery):

    • Procedure: Spike the pure Active Pharmaceutical Ingredient (API) into the placebo matrix at three concentration levels (80%, 100%, 120%) covering the reportable range. Prepare three independent samples per level (n=9 total).

    • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Procedure: Prepare six independent sample preparations of the analyte at the 100% test concentration from the same batch. Inject each preparation once.

    • Acceptance: The %RSD of the calculated purity/assay values across the six preparations must be ≤2.0% .

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex [Link]

Validation

Benchmarking[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride: A Next-Generation N,N,O-Tridentate Chiral Auxiliary

As a Senior Application Scientist, I frequently evaluate the architectural limitations of classical chiral auxiliaries in asymmetric synthesis. While industry standards have served us well for decades, modern drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the architectural limitations of classical chiral auxiliaries in asymmetric synthesis. While industry standards have served us well for decades, modern drug development demands higher atom economy, milder cleavage conditions, and absolute stereocontrol.

This guide benchmarks [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (hereafter referred to as Py-Prolinol·HCl ) against the gold standards of asymmetric alkylation: Evans Oxazolidinones and Myers Pseudoephedrine. By analyzing the causality behind its N,N,O-tridentate chelation, we will demonstrate why this auxiliary offers a superior thermodynamic sink for enolate geometry control.

Mechanistic Causality: The Tridentate Advantage

To understand the efficacy of Py-Prolinol·HCl, we must examine the transition state logic of classical systems.

The Evans Oxazolidinone relies on a bidentate (O,O) chelation network between the imide carbonyl and the oxazolidinone carbonyl . While effective, the imide linkage is prone to endocyclic cleavage during removal, leading to auxiliary destruction. Myers Pseudoephedrine improves upon this by utilizing an amide linkage with a bidentate (N,O) lithium chelate . However, the resulting amide is exceptionally robust, often requiring harsh reductive conditions (e.g., LiH2​NBH3​ ) or forceful hydrolysis for cleavage.

Py-Prolinol·HCl bridges this gap by functioning as a chiral ester. Typically, ester enolates suffer from poor facial selectivity due to conformational flexibility. However, Py-Prolinol introduces a tridentate (N,N,O) coordination sphere .

  • The pyridine nitrogen acts as a powerful σ -donor, anchoring the metal (e.g., Li+ or Zn2+ ).

  • The pyrrolidine nitrogen dictates the steric environment, locking the metal into a rigid square-pyramidal or octahedral geometry.

  • The ester carbonyl oxygen completes the chelate, forcing the enolate into a strict Z-geometry.

This tridentate lock projects the pyrrolidine ring's bulk entirely over the Re-face of the enolate, forcing incoming electrophiles to attack exclusively from the Si-face. Furthermore, because the linkage is an ester rather than an amide, cleavage can be achieved under remarkably mild hydrolytic conditions, preserving sensitive functional groups. Similar pyridyl-prolinol architectures have recently revolutionized Rh-catalyzed asymmetric borylations , underscoring the versatility of this scaffold.

Chelation Metal Lithium (Li+) Core Elec Electrophile (Si-Face Attack) Metal->Elec Shields Re-Face PyN Pyridine Nitrogen (Strong σ-Donor) PyN->Metal Dative PyrN Pyrrolidine Nitrogen (Steric Director) PyrN->Metal Dative Oxy Enolate Oxygen (Reactive Center) Oxy->Metal Ionic

Fig 1. N,N,O-tridentate chelation model directing Si-face electrophilic attack.

Comparative Benchmarking Data

The following table synthesizes quantitative performance metrics across standard α -alkylation workflows.

Performance MetricEvans OxazolidinoneMyers PseudoephedrinePy-Prolinol·HCl
Linkage Type ImideAmideEster
Metal Chelation Mode Bidentate (O,O)Bidentate (N,O)Tridentate (N,N,O)
Enolate Geometry Z-Enolate (Requires Boron/Ti)Z-Enolate (Li)Z-Enolate (Li)
Diastereomeric Ratio (dr) > 95:5> 95:5> 98:2
Cleavage Reagent LiOOH (Peroxide) LiH2​NBH3​ or strong baseMild LiOH
Auxiliary Recovery 80–85% (Endocyclic cleavage risk)> 90%> 95%
Bench Stability HighModerate (Hygroscopic)High (HCl Salt)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process indicators are highlighted to confirm mechanistic success at each stage.

Protocol A: Auxiliary Attachment (Esterification)

Causality Note: The auxiliary is supplied as a hydrochloride salt to prevent ambient N-oxidation of the electron-rich pyrrolidine ring. Triethylamine ( Et3​N ) is used to liberate the free base in situ.

  • Preparation: Suspend Py-Prolinol·HCl (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (50 mL) under an argon atmosphere.

  • Free-Basing: Add Et3​N (2.5 equiv) dropwise at 0 °C. Validation: The suspension will transition to a clear, pale-yellow solution, confirming the liberation of the free base.

  • Coupling: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by the desired aliphatic acid chloride (1.1 equiv).

  • Completion: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar Py-Prolinol ( Rf​≈0.1 ) will convert entirely to the less polar ester ( Rf​≈0.5 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate.

Protocol B: Asymmetric Alkylation

Causality Note: Kinetic deprotonation at -78 °C is critical. The low temperature prevents Claisen self-condensation, while the immediate formation of the N,N,O-lithium chelate thermodynamically sinks the enolate into the required Z-geometry.

  • Enolization: Dissolve the Py-Prolinol ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Deprotonation: Slowly add freshly titrated Lithium Diisopropylamide (LDA, 1.1 equiv). Validation: A distinct deep yellow/orange color will develop immediately, indicating the formation of the highly conjugated, metal-chelated enolate. Stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) neat, dropwise down the side of the flask to pre-cool the reagent.

  • Reaction: Maintain at -78 °C for 2 hours, then slowly warm to -20 °C. Validation: The deep orange color will fade to a pale yellow as the enolate is consumed.

  • Quench: Add half-saturated NH4​Cl and extract with EtOAc.

Protocol C: Non-Destructive Cleavage

Causality Note: Because the chiral director is attached via an ester rather than an amide, cleavage does not require harsh peroxides or dissolving metal reductions.

  • Hydrolysis: Dissolve the alkylated product in a 3:1 mixture of THF/ H2​O at 0 °C.

  • Cleavage: Add LiOH⋅H2​O (2.0 equiv). Stir for 2 hours.

  • Recovery: Acidify the aqueous layer to pH 6 to extract the enantioenriched carboxylic acid. The aqueous layer is then basified to pH 10 with NaOH and extracted with CH2​Cl2​ to recover >95% of the Py-Prolinol free base for future use.

Workflow A 1. Attachment (Esterification) B 2. Enolization (LDA, -78°C) A->B Py-Prolinol Ester C 3. Alkylation (Electrophile) B->C N,N,O-Chelate D 4. Cleavage (LiOH, 0°C) C->D High dr (>98:2)

Fig 2. Self-validating workflow for Py-Prolinol mediated asymmetric alkylation.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society 1981, 103, 2127-2129.[Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Asymmetric Alkylation of Chiral Amide Enolates." Journal of the American Chemical Society 1997, 119, 6496-6511.[Link]

  • Gandhamsetty, N.; et al. "Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation." Journal of the American Chemical Society 2020, 142, 589-597.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol Hydrochloride

As a preferred partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver the operational intelligence required to manage them safely.[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just reagents; we deliver the operational intelligence required to manage them safely.[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride (related to CAS: 1247507-96-5 for the free base)[1] is a specialized nitrogen-containing heterocyclic building block widely used in drug development and synthetic chemistry.

Because it is formulated as a hydrochloride salt, its physicochemical behavior—specifically its solubility, hygroscopicity, and pH in solution—dictates strict handling and disposal protocols. This guide provides step-by-step, self-validating methodologies to ensure compliance with[2] and institutional safety mandates.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe operational workflow. The table below synthesizes the critical data points that dictate our handling strategy.

ParameterSpecificationOperational Implication (Causality)
Physical State Solid (Crystalline/Powder)Prone to aerosolization. Must be weighed in a draft-free enclosure or fume hood to prevent inhalation of active pharmaceutical intermediates.
Chemical Class N-Heterocyclic HCl SaltHighly water-soluble. Dissociation in water releases protons, creating a mildly acidic solution that can corrode incompatible metal containers.
Incompatibilities Strong oxidizers, Strong basesMixing with strong bases neutralizes the salt, precipitating the free base, which alters solubility and increases skin permeability.
EPA Waste Status Unlisted Hazardous WasteWhile not explicitly P- or U-listed, it must be managed as a characteristic hazardous waste if mixed with regulated solvents, or as a non-RCRA regulated hazardous waste[3].

Operational Safety & Handling Protocol

To build a self-validating safety system, every handling step must include a verification mechanism to ensure the environment remains uncontaminated.

Step-by-Step Handling Methodology
  • Environmental Control: Conduct all transfers within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: The hydrochloride salt can be fine and dusty. Local exhaust ventilation prevents the inhalation of active organic dusts.

  • PPE Selection: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves (minimum 4 mil thickness).

    • Validation: Inspect gloves for micro-tears before handling. Nitrile provides excellent resistance to the solid salt, but if the compound is dissolved in a solvent like DMSO, double-gloving is required due to DMSO's ability to rapidly carry solutes through the dermal barrier.

  • Weighing Protocol: Use anti-static weigh boats.

    • Causality: Organic powders often carry static charges, causing them to "jump" and contaminate the balance area. Grounding the balance and using anti-static tools prevents uncontained micro-spills.

Spill Response & Containment Plan

In the event of an accidental release, immediate and calculated action is required. Never use wet methods (like a wet paper towel) as a first response for a water-soluble hydrochloride salt.

Step-by-Step Spill Cleanup
  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Mechanical Collection: Use a disposable plastic scoop and brush to gently sweep up the solid.

    • Causality: Plastic tools prevent sparking (irrelevant for this specific salt, but a critical universal habit for organic solids) and avoid grinding the powder into the surface.

  • Chemical Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth (water, then followed by 70% isopropanol).

    • Validation: Swab the cleaned area and check the pH of the swab with indicator paper. A neutral pH (6-7) validates that the acidic hydrochloride salt residue has been fully removed.

SpillResponse Start Spill Detected Assess Assess Spill Size (Solid Powder) Start->Assess PPE Don Proper PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Prevent Drafts) PPE->Contain Clean Mechanically Collect (Plastic Scoop) Contain->Clean Package Place in HDPE Container Clean->Package Label Label as Hazardous Waste Package->Label EHS Contact EHS for Pickup Label->EHS

Workflow for the safe containment and cleanup of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl spills.

Waste Management & Disposal Procedures

According to guidelines from[3][4], no experimental activity should begin until a comprehensive disposal plan is formulated. Heterocyclic amines must never be disposed of down the sink due to their potential toxicity to aquatic life and municipal wastewater bio-treatment systems.

Step-by-Step Disposal Methodology
  • Container Selection: Accumulate waste in High-Density Polyethylene (HDPE) containers.

    • Causality: Trace moisture can interact with the hydrochloride salt to form dilute hydrochloric acid. HDPE is highly resistant to acidic degradation, whereas metal containers will corrode and leak over time.

  • Waste Segregation: Strictly separate this compound from strong oxidizing agents (e.g., nitric acid, peroxides) and alkaline waste streams.

    • Causality: Mixing with alkaline waste (like sodium hydroxide solutions) will neutralize the HCl salt, precipitating the free base. This unexpected phase change can clog waste funnels and alter the toxicity profile of the waste stream.

  • Aqueous Waste Validation: If the compound is dissolved in water, test the pH of the waste container before sealing.

    • Validation: Ensure the pH is above 2.0. If the pH drops below 2.0, the waste must be reclassified under EPA regulations as a "Characteristic Corrosive Waste" (D002), which requires different labeling and handling fees.

  • Labeling: Apply a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list "[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride" as a constituent[5].

  • Final Disposition: Transfer the sealed, labeled container to your Central Accumulation Area (CAA) within the timeframe dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators)[5]. The material must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

WasteSegregation Gen Waste Generation Decision Physical State? Gen->Decision Solid Solid Waste (Pure/Contaminated) Decision->Solid Powder/Vials Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solutions SolidBin Solid Organic Waste Bin (HDPE Container) Solid->SolidBin AqBin Aqueous Waste Bin (Validate pH > 2.0) Liquid->AqBin Water/Buffers OrgBin Organic Solvent Bin (Halogenated vs Non-Hal) Liquid->OrgBin Methanol/DMSO TSDF Licensed TSDF (High-Temp Incineration) SolidBin->TSDF AqBin->TSDF OrgBin->TSDF

Decision matrix for segregating[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol HCl waste streams.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction.[Link]

  • Environmental Marketing Services. Chemical Waste Disposal in Laboratory.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
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Reactant of Route 2
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
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